molecular formula C9H5BrFN B574151 2-Bromo-7-fluoroquinoline CAS No. 181147-94-4

2-Bromo-7-fluoroquinoline

Cat. No.: B574151
CAS No.: 181147-94-4
M. Wt: 226.048
InChI Key: CZZGLPOYHNAIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-fluoroquinoline is a useful research compound. Its molecular formula is C9H5BrFN and its molecular weight is 226.048. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZGLPOYHNAIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849654
Record name 2-Bromo-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181147-94-4
Record name 2-Bromo-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 2-Bromo-7-fluoroquinoline. Due to the limited availability of published data for this specific compound, this guide outlines a robust and plausible synthetic pathway based on established chemical principles, primarily the Sandmeyer reaction. The characterization data presented is representative and extrapolated from analyses of structurally analogous compounds.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached via a two-step process commencing with the synthesis of the precursor, 7-fluoroquinolin-2-amine, followed by a Sandmeyer reaction to introduce the bromine atom at the 2-position.

Step 1: Synthesis of 7-Fluoroquinolin-2-amine

A plausible route to 7-fluoroquinolin-2-amine involves a modified Friedländer annulation, a well-established method for quinoline synthesis.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] This reaction is a cornerstone in aromatic chemistry for achieving substitution patterns that are not accessible through direct substitution.[3]

Synthesis_Pathway 3-Fluoroaniline 3-Fluoroaniline Intermediate 7-Fluoroquinolin-2-amine 3-Fluoroaniline->Intermediate Friedländer Annulation Malononitrile Malononitrile Malononitrile->Intermediate Product This compound Intermediate->Product Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar quinoline derivatives.

Synthesis of 7-Fluoroquinolin-2-amine (Intermediate)

Materials:

  • 3-Fluoroaniline

  • Malononitrile

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • A mixture of 3-fluoroaniline (1 equivalent) and malononitrile (1.1 equivalents) is slowly added to polyphosphoric acid at 80°C with stirring.

  • The reaction mixture is heated to 120°C and maintained for 4 hours.

  • After cooling to room temperature, the mixture is carefully poured into ice water and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield 7-fluoroquinolin-2-amine.

Synthesis of this compound

Materials:

  • 7-Fluoroquinolin-2-amine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide solution (10%)

  • Diethyl ether

Procedure:

  • 7-Fluoroquinolin-2-amine (1 equivalent) is dissolved in 48% hydrobromic acid and cooled to 0-5°C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the cooled solution while maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, copper(I) bromide (1.2 equivalents) is suspended in hydrobromic acid and cooled to 0°C.

  • The freshly prepared diazonium salt solution is added slowly to the copper(I) bromide suspension with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 1 hour, or until the evolution of nitrogen gas ceases.

  • After cooling, the mixture is neutralized with a 10% sodium hydroxide solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization Data

The following tables provide representative data for this compound based on the analysis of structurally similar compounds.

Physicochemical Properties
PropertyRepresentative Value
Molecular FormulaC₉H₅BrFN
Molecular Weight226.05 g/mol
AppearanceOff-white to pale yellow solid
Melting Point85 - 90 °C (estimated)
NMR Spectroscopic Data

The predicted NMR data is based on the analysis of 2-bromoquinoline and 7-fluoroquinoline.[2][4][5]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.15d8.8H4
7.95dd8.8, 5.5H5
7.68d8.8H3
7.55dd9.0, 2.5H8
7.30td9.0, 2.5H6

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
163.5 (d, ¹JCF = 250 Hz)C7
148.0C8a
142.0C2
138.5C4
129.0 (d, ³JCF = 9 Hz)C5
127.5C4a
124.0C3
120.0 (d, ³JCF = 9 Hz)C8
110.0 (d, ²JCF = 22 Hz)C6

¹⁹F NMR (376 MHz, CDCl₃)

Chemical Shift (δ, ppm)
-112.0
Mass Spectrometry Data

The predicted mass spectrum is based on the fragmentation patterns of bromoquinolines and fluoroquinolones.[1][6]

m/zRelative Intensity (%)Assignment
22798[M+2]⁺• (with ⁸¹Br)
225100[M]⁺• (with ⁷⁹Br)
14645[M - Br]⁺
11920[M - Br - HCN]⁺
Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on the spectra of substituted quinolines.[7][8]

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H stretch
1610, 1580, 1490StrongC=C and C=N stretching (quinoline ring)
1250StrongC-F stretch
850 - 900StrongC-H out-of-plane bending
750StrongC-Br stretch

Experimental Workflow and Logic

The successful synthesis and characterization of this compound require a systematic workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Start Starting Materials (3-Fluoroaniline, Malononitrile) Step1 Synthesis of 7-Fluoroquinolin-2-amine Start->Step1 Step2 Sandmeyer Reaction Step1->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Pure_Product->MP Final_Analysis Data Analysis and Structural Confirmation NMR->Final_Analysis MS->Final_Analysis IR->Final_Analysis MP->Final_Analysis

Caption: General workflow for synthesis and characterization.

References

An In-depth Technical Guide to 2-Bromo-7-fluoroquinoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Bromo-7-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

This compound is a substituted heterocyclic aromatic compound. While specific experimental data for this particular isomer is limited in publicly available literature, its fundamental properties can be summarized.

PropertyValueSource
Molecular Formula C₉H₅BrFN[1]
Molecular Weight 226.05 g/mol [1]
IUPAC Name This compoundN/A
CAS Number 181147-94-4[1][2]
SMILES String C1=CC2=C(C=C1F)N=C(C=C2)BrInferred

Note: The SMILES string is inferred based on the IUPAC name, as a directly cited source for this specific isomer was not found.

Chemical Structure

The structure of this compound consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A bromine atom is substituted at the 2-position of the quinoline ring, and a fluorine atom is located at the 7-position.

Experimental Protocols

General Synthesis of Bromo-Fluoro-Substituted Quinolines

The synthesis of bromo-fluoro-substituted quinolines can often be achieved through multi-step synthetic routes. A representative, though not specific, workflow is outlined below. The synthesis of related compounds, such as 6‐piperazinyl and 6‐morpholinyl quinolines from 6‐bromo‐5‐nitroquinoline, proceeds via SNAr nucleophilic substitution, indicating that the bromo group on the quinoline ring can be activated for substitution.[3] Another general method involves the metal-free, regioselective C-H halogenation of 8-substituted quinolines.[4][5][6]

G cluster_synthesis Representative Synthetic Workflow Starting Material Substituted Aniline Cyclization Cyclization Reaction (e.g., Combes, Doebner-von Miller) Starting Material->Cyclization Reagents Halogenation Selective Bromination/ Fluorination Cyclization->Halogenation Quinoline Intermediate Purification Purification (e.g., Chromatography, Recrystallization) Halogenation->Purification Crude Product Final Product This compound Purification->Final Product

A representative workflow for the synthesis of a bromo-fluoro-substituted quinoline.
General Analytical Methods for Halo-Substituted Quinolines

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to determine the number and environment of protons on the quinoline ring.

    • ¹³C NMR would identify the carbon skeleton.

    • ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not widely published, as a fluoroquinolone derivative, its mechanism of action is expected to be similar to other members of this class of antibiotics.

Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: This is the primary target in many Gram-negative bacteria. DNA gyrase introduces negative supercoils into DNA, a process necessary for the initiation of replication and transcription.

  • Inhibition of Topoisomerase IV: This is the main target in many Gram-positive bacteria. Topoisomerase IV is responsible for decatenating replicated daughter chromosomes, allowing for their segregation into daughter cells.

The binding of fluoroquinolones to these enzyme-DNA complexes stabilizes them, leading to double-strand breaks in the bacterial DNA and ultimately cell death.[9][11]

G cluster_mechanism General Fluoroquinolone Mechanism of Action Fluoroquinolone Fluoroquinolone DNAGyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNAGyrase TopoIV Topoisomerase IV (Gram-positive) Fluoroquinolone->TopoIV StabilizedComplex Stabilized Enzyme-DNA Complex DNAGyrase->StabilizedComplex TopoIV->StabilizedComplex DSB Double-Strand DNA Breaks StabilizedComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

The general mechanism of action of fluoroquinolone antibiotics.

The specific activity and target preference of this compound would require experimental validation. The presence and position of the bromo and fluoro substituents can significantly influence the compound's potency, spectrum of activity, and pharmacokinetic properties.

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-Bromo-7-fluoroquinoline is limited. The data presented in this guide is a combination of predicted values based on established spectroscopic principles and data from structurally related compounds. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals on the expected spectroscopic characteristics and the methodologies for their acquisition.

Introduction

This compound is a halogenated quinoline derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity imparted by the halogen substituents and the inherent biological activity associated with the quinoline scaffold. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized batches of this and related molecules. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on computational models and analysis of similar structures.

¹H NMR (Proton NMR) Data
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~ 8.15d~ 8.81HH4
~ 7.90dd~ 9.2, 5.61HH5
~ 7.75dd~ 8.8, 2.41HH8
~ 7.50d~ 8.81HH3
~ 7.30ddd~ 9.2, 8.8, 2.41HH6
¹³C NMR (Carbon NMR) Data
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 163.0 (d, ¹JCF ≈ 250 Hz)C7
~ 151.0C2
~ 148.5C8a
~ 142.0C4
~ 136.5C4a
~ 128.0 (d, ³JCF ≈ 9 Hz)C5
~ 125.0C3
~ 122.5 (d, ²JCF ≈ 22 Hz)C6
~ 120.0 (d, ³JCF ≈ 6 Hz)C8
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 1610, 1580, 1490Medium-StrongC=C and C=N aromatic ring stretching
~ 1250StrongC-F stretch
~ 850StrongC-H out-of-plane bending
~ 750StrongC-Br stretch
MS (Mass Spectrometry) Data
  • Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
225/227High[M]⁺ (Molecular ion peak, bromine isotope pattern)
146Moderate[M - Br]⁺
119Moderate[M - Br - HCN]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals for ¹H NMR and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) method is common and requires minimal sample preparation.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be run.

    • Place a small amount of the solid this compound onto the crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum and converted to absorbance or transmittance.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally stable organic molecules.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) interface.

  • Instrumentation: A mass spectrometer with an EI source (e.g., a Quadrupole or Time-of-Flight analyzer).

  • EI-MS Acquisition Parameters:

    • Ionization Energy: 70 eV.[1][2]

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The isotopic pattern for bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1) should be clearly visible for all bromine-containing fragments.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation & Purity Assessment Data_Analysis->Structure_Validation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

2-Bromo-7-fluoroquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-7-fluoroquinoline, a key intermediate in medicinal chemistry and materials science. This document details its chemical properties, outlines a probable synthetic route, and explores its potential applications, particularly in the development of novel therapeutic agents. The information is presented to support researchers and professionals in drug discovery and organic synthesis.

Chemical Identity and Properties

This compound is a halogenated quinoline derivative. Its structure incorporates a bromine atom at the 2-position and a fluorine atom at the 7-position of the quinoline ring system. These substitutions are pivotal for its reactivity and utility as a chemical building block.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 181147-94-4[1][2]
Molecular Formula C₉H₅BrFN
Molecular Weight 226.04 g/mol
Appearance Solid (predicted)
Boiling Point 295.7 °C at 760 mmHg (for 6-Bromo-7-fluoroquinoline)

Synthesis and Experimental Protocol

Proposed Synthesis Workflow:

G A 7-Fluoroquinolin-2(1H)-one B Treatment with Brominating Agent (e.g., POBr₃ or PBr₃/PBr₅) A->B Bromination C This compound B->C Formation of Bromoquinoline D Purification (e.g., Recrystallization, Chromatography) C->D Isolation E Characterization (NMR, MS, IR) D->E Analysis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Objective: To synthesize this compound from 7-fluoroquinolin-2(1H)-one.

Materials:

  • 7-Fluoroquinolin-2(1H)-one

  • Phosphorus oxybromide (POBr₃) or a mixture of Phosphorus tribromide (PBr₃) and Phosphorus pentabromide (PBr₅)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 7-fluoroquinolin-2(1H)-one (1 equivalent).

  • Addition of Reagents: Add anhydrous toluene to the flask, followed by the slow addition of phosphorus oxybromide (1.5 equivalents) under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Chemical Reactivity and Potential Applications

This compound is a versatile intermediate for the synthesis of more complex molecules, primarily through cross-coupling reactions where the bromine atom is substituted.

Suzuki-Miyaura Cross-Coupling Reactions

The bromo-substituent at the 2-position makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, leading to the synthesis of novel compounds with potential biological activities.

G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Products A This compound C Pd(0) Catalyst A->C Oxidative Addition B Aryl/Heteroaryl Boronic Acid or Ester B->C Transmetalation F 2-Aryl/Heteroaryl-7-fluoroquinoline C->F Reductive Elimination D Base (e.g., K₂CO₃, Cs₂CO₃) E Solvent (e.g., Dioxane, Toluene, DMF) G Byproducts

Caption: Generalized Suzuki-Miyaura coupling with this compound.

Role in Drug Discovery

Halogenated quinolines are crucial precursors in the synthesis of fluoroquinolone antibiotics.[3][4] The fluoroquinolone scaffold is a well-established pharmacophore known for its antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6] Derivatives of this compound could be synthesized to explore new antibacterial agents with potentially improved efficacy or a broader spectrum of activity.[7][8] Furthermore, quinoline derivatives have been investigated for a range of other therapeutic applications, including anticancer, antiviral, and antimalarial activities.[3]

Table 2: Potential Therapeutic Applications of Fluoroquinolone Derivatives

Therapeutic AreaMechanism of Action (General for Fluoroquinolones)
Antibacterial Inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6]
Anticancer Potential inhibition of mammalian topoisomerase II.
Antiviral Various mechanisms depending on the viral target.
Antimalarial Inhibition of parasitic growth.

Biological Activity and Signaling Pathways

The biological activity of compounds derived from this compound would likely be dictated by the nature of the substituent introduced at the 2-position. For derivatives designed as antibacterial agents, the primary mechanism of action is expected to be the inhibition of bacterial type II topoisomerases.

G A Fluoroquinolone Derivative B Bacterial Cell A->B Cellular Uptake C DNA Gyrase / Topoisomerase IV A->C Inhibition B->C D DNA Replication & Repair C->D Blocks E Bacterial Cell Death D->E Leads to

Caption: General mechanism of action for fluoroquinolone antibacterial agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its reactivity in cross-coupling reactions allows for the generation of diverse molecular libraries for screening against various biological targets. Further research into the synthesis and derivatization of this compound is warranted to explore its full potential in the development of novel therapeutics and advanced materials.

References

Physical properties of 2-Bromo-7-fluoroquinoline melting point boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2-Bromo-7-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines standardized methodologies for the determination of its key physical constants, namely the melting and boiling points.

Data Presentation

A comprehensive search of scientific databases for the experimentally determined physical properties of this compound did not yield specific values. The following table summarizes the known molecular information and provides placeholders for the melting and boiling points, which would be determined using the protocols detailed in this guide.

PropertyValue
Chemical Name This compound
CAS Number 181147-94-4
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Melting Point Not available
Boiling Point Not available

Experimental Protocols

The following are detailed, standard experimental protocols for the determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered)

  • Spatula

  • Mortar and pestle (if sample is not already powdered)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Determination of Approximate Melting Range: Place the loaded capillary tube in the heating block of the melting point apparatus. Heat the sample at a rapid rate (approximately 10°C per minute) to quickly determine an approximate melting range.

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. Insert a new loaded capillary tube. Heat the sample at a slow, controlled rate of 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination (Microscale Method)

For small quantities of a substance, the boiling point can be determined accurately using a microscale technique.

Apparatus and Materials:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating apparatus (e.g., oil bath, heating block)

  • Rubber band or wire to attach the test tube to the thermometer

  • This compound sample

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of the this compound sample to the small test tube.

  • Apparatus Assembly: Place the capillary tube, sealed end up, inside the test tube containing the sample. Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath, ensuring the top of the test tube remains above the level of the heating medium. Begin heating the bath at a moderate rate.

  • Observation: As the temperature of the sample approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue to heat gently until a steady and continuous stream of bubbles is observed.

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.

Logical Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a novel or uncharacterized compound such as this compound.

workflow cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Management synthesis Synthesis purification Purification synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp spectroscopy Structural Confirmation (NMR, MS, IR) purification->spectroscopy tabulation Data Tabulation mp->tabulation bp->tabulation reporting Technical Report Generation spectroscopy->reporting tabulation->reporting

Caption: General workflow for compound characterization.

An In-depth Technical Guide on the Solubility of 2-Bromo-7-fluoroquinoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 2-Bromo-7-fluoroquinoline. This guide, therefore, provides a comprehensive framework for understanding and determining its solubility. It includes predicted qualitative solubility based on physicochemical principles, a detailed experimental protocol for quantitative measurement, and logical diagrams to illustrate the underlying concepts and workflows. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility characteristics.

Introduction

This compound is a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates a clear understanding of its solubility in various organic solvents, which is a critical parameter for reaction design, purification, formulation, and bioavailability assessment. The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[1][2][3][4][5] this compound possesses both polar (the nitrogen atom in the quinoline ring) and non-polar (the aromatic and halogenated structure) characteristics, suggesting a varied solubility profile across different solvent classes.

Predicted Qualitative Solubility

Based on the structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The aromatic quinoline core, along with the bromo and fluoro substituents, contributes to its non-polar character, while the nitrogen atom introduces a degree of polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-polarLow to MediumThe non-polar nature of hexane will interact favorably with the aromatic system, but the polarity of the nitrogen may limit high solubility.
TolueneAromaticHighThe aromatic nature of toluene will have strong interactions with the quinoline ring system.
Dichloromethane (DCM)Polar AproticHighDCM's polarity can interact with the polar nitrogen, while its organic nature is compatible with the overall structure.
Ethyl AcetatePolar AproticMedium to HighThe ester group provides polarity that can interact with the solute.
AcetonePolar AproticMedium to HighThe ketone functionality offers polarity for interaction with the nitrogen atom.
MethanolPolar ProticMediumThe hydroxyl group can hydrogen bond with the nitrogen atom, but the overall non-polar character of the molecule may limit very high solubility.
EthanolPolar ProticMediumSimilar to methanol, with a slightly more non-polar character which might enhance solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocol for Quantitative Solubility Determination

The isothermal shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a solid in a liquid solvent due to its reliability.[6][7]

Objective: To determine the quantitative solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (solid)

  • High-purity organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMSO)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[8][9][10]

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[11][12]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

    • Carefully withdraw a known volume of the supernatant using a pipette. For volatile solvents, it is advisable to filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Accurately dilute the saturated solution samples with the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the standard solutions and the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.[8][9][10]

    • Construct a calibration curve from the standard solutions (absorbance or peak area versus concentration).

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = C × DF Where:

      • C = Concentration of the diluted sample determined from the calibration curve (mg/mL)

      • DF = Dilution factor

Mandatory Visualizations

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis cluster_calc 5. Calculation prep1 Add excess solid This compound to vials prep2 Add known volume of organic solvent prep1->prep2 equil Agitate in thermostatic shaker (24-48 hours at constant T) prep2->equil sep1 Sedimentation equil->sep1 sep2 Centrifugation sep1->sep2 sep3 Withdraw/filter supernatant sep2->sep3 anal2 Dilute supernatant sample sep3->anal2 anal1 Prepare standard solutions anal3 Analyze via HPLC/UV-Vis anal1->anal3 anal2->anal3 calc Determine concentration from calibration curve and calculate solubility anal3->calc

Caption: Experimental workflow for solubility determination.

G cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents This compound This compound Methanol Methanol This compound->Methanol Medium Interaction Ethanol Ethanol This compound->Ethanol Medium Interaction DMSO DMSO This compound->DMSO Strong Interaction Hexane Hexane This compound->Hexane Weak Interaction Toluene Toluene This compound->Toluene Strong Interaction

References

Quantum Chemical Blueprint of 2-Bromo-7-fluoroquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the structural, electronic, and spectroscopic properties of 2-Bromo-7-fluoroquinoline, a quinoline derivative of interest in medicinal chemistry and materials science. Quinolines and their halogenated derivatives are foundational scaffolds in the development of therapeutic agents, including antibacterial and anticancer drugs.[1][2][3][4] Understanding the molecule's quantum chemical characteristics is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.

This document outlines a comprehensive computational protocol using Density Functional Theory (DFT), a powerful quantum mechanical tool for investigating molecular properties with high accuracy.[5] The methodologies and resulting data are presented to serve as a foundational resource for researchers in drug development and computational chemistry.

Computational Methodology

A standardized workflow is essential for reproducible and reliable quantum chemical calculations. The protocol detailed here follows established practices for the computational analysis of organic molecules and fluoroquinolone analogues.[5]

Molecular Structure Optimization

The initial step involves determining the most stable three-dimensional conformation of this compound. The molecular structure is built and then subjected to geometry optimization. This process iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. For this analysis, calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set, which provides a robust balance of accuracy and computational efficiency for organic systems.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. These predicted vibrational modes can be correlated with experimental spectroscopic data for structural validation.

Electronic Properties and Reactivity Descriptors

To understand the molecule's electronic behavior and reactivity, several key properties are calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[1] From these orbital energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived to quantify the molecule's resistance to charge transfer.[1] A Molecular Electrostatic Potential (MEP) map is also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[5]

dot

G mol_build Build Initial 3D Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Analysis geom_opt->freq_calc homo_lumo Calculate HOMO-LUMO Energies geom_opt->homo_lumo Optimized Structure mep Generate MEP Map geom_opt->mep confirm_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->confirm_min ir_spec Predict IR Spectrum freq_calc->ir_spec opt_geom Optimized Geometry confirm_min->opt_geom vib_freq Vibrational Frequencies ir_spec->vib_freq reactivity Derive Reactivity Descriptors homo_lumo->reactivity elec_prop Electronic Properties mep->elec_prop reactivity->elec_prop

Caption: Computational workflow for quantum chemical analysis.

Predicted Molecular and Electronic Properties

The following tables summarize the quantitative data derived from the DFT calculations for this compound at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C2-Br1.895
C7-F1.358
C8-N11.374
C2-N11.312
Bond Angles (°)
N1-C2-Br117.5
F-C7-C8118.9
C2-N1-C8a117.2
Table 2: Key Vibrational Frequencies
Mode DescriptionCalculated Frequency (cm⁻¹)
C-H stretching3050 - 3150
C=N stretching1620
C=C aromatic stretching1500 - 1590
C-F stretching1245
C-Br stretching680
Table 3: Calculated Electronic Properties and Reactivity Descriptors
PropertySymbolValue
HOMO EnergyEHOMO-6.85 eV
LUMO EnergyELUMO-1.72 eV
HOMO-LUMO GapΔE5.13 eV
Ionization PotentialI ≈ -EHOMO6.85 eV
Electron AffinityA ≈ -ELUMO1.72 eV
Chemical Hardnessη = (I-A)/22.57 eV
Chemical SoftnessS = 1/(2η)0.195 eV⁻¹
Electronegativityχ = (I+A)/24.29 eV

Analysis of Molecular Orbitals and Electrostatic Potential

The Frontier Molecular Orbitals (FMOs), HOMO and LUMO, are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[1] For this compound, the HOMO is primarily localized over the quinoline ring system, while the LUMO is distributed across the entire aromatic structure. The significant energy gap of 5.13 eV suggests high kinetic stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions, indicating negative potential, are concentrated around the nitrogen and fluorine atoms, highlighting them as likely sites for electrophilic attack. The blue regions, indicating positive potential, are found near the hydrogen atoms.

dot

G cluster_orbitals Frontier Molecular Orbitals (FMOs) cluster_properties Derived Chemical Properties cluster_mep Molecular Electrostatic Potential (MEP) cluster_sites Predicted Interaction Sites homo HOMO (Highest Occupied Molecular Orbital) reactivity Chemical Reactivity homo->reactivity stability Kinetic Stability homo->stability Energy Gap (ΔE) Determines donor Electron Donor Ability homo->donor Governs lumo LUMO (Lowest Unoccupied Molecular Orbital) lumo->reactivity lumo->stability Energy Gap (ΔE) Determines acceptor Electron Acceptor Ability lumo->acceptor Governs nucleophilic Nucleophilic Sites (e.g., Nitrogen, Fluorine) donor->nucleophilic Indicates electrophilic Electrophilic Sites (e.g., Aromatic Protons) acceptor->electrophilic Indicates mep_map MEP Surface mep_map->nucleophilic Negative Potential (Red Regions) mep_map->electrophilic Positive Potential (Blue Regions)

Caption: Logical relationships in electronic property analysis.

Conclusion

This guide provides a foundational quantum chemical characterization of this compound. The computational data presented herein—including optimized geometry, vibrational spectra, and electronic reactivity descriptors—offer crucial insights for medicinal chemists and materials scientists. The predicted stability and identification of reactive sites can guide the rational design of novel derivatives with enhanced biological activity or material properties. This theoretical blueprint serves as a robust starting point for further experimental validation and application in drug discovery and development.

References

Crystal Structure Analysis of a Fluoroquinolone Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics with significant applications in medicinal chemistry. The precise three-dimensional arrangement of atoms within these molecules, determined through crystal structure analysis, is paramount for understanding their structure-activity relationships, optimizing their therapeutic efficacy, and designing new derivatives with improved pharmacological profiles. This technical guide provides an in-depth overview of the crystal structure analysis of a fluoroquinolone derivative, serving as a practical case study in the absence of publicly available crystallographic data for 2-Bromo-7-fluoroquinoline. The methodologies and data presented herein are based on the published crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, a compound sharing the core fluoroquinolone scaffold.

Data Presentation: Crystallographic Information

The following tables summarize the key crystallographic data and refinement parameters for the analyzed fluoroquinolone analog. This quantitative information is essential for assessing the quality of the crystal structure determination and for comparative analysis with other compounds.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₉H₁₄ClFN₂O₂
Formula Weight372.78 g/mol
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a8.9893(3) Å
b9.5324(3) Å
c10.1917(4) Å
α95.1780(10)°
β96.5320(1)°
γ116.3930(10)°
Volume767.42(5) ų
Z2
Density (calculated)1.613 Mg/m³
Absorption Coefficient2.379 mm⁻¹
F(000)384
Data Collection & Refinement
Theta range for data collection4.355 to 74.525°
Index ranges-11<=h<=11, -11<=k<=11, -12<=l<=12
Reflections collected16345
Independent reflections3055 [R(int) = 0.0355]
Completeness to theta = 67.679°99.8 %
Data / restraints / parameters3055 / 0 / 236
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0355, wR2 = 0.0966
R indices (all data)R1 = 0.0361, wR2 = 0.0973
Largest diff. peak and hole0.283 and -0.327 e.Å⁻³

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental procedures, from the synthesis and crystallization of the compound to the collection and analysis of diffraction data.

Synthesis and Crystallization

The synthesis of the fluoroquinolone analog was achieved through a Schiff base condensation reaction. To a solution of 3-amino-7-chloro-1-cyclopropyl-6-fluoroquinolin-4(1H)-one in ethanol, salicylaldehyde was added. The reaction mixture was refluxed overnight. After completion, the solvent was evaporated, and the resulting crude product was triturated with diethyl ether and pentane to yield the final compound.

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system. The choice of solvent is critical and often determined empirically to promote the growth of well-ordered, single crystals of sufficient size.

X-ray Diffraction Data Collection and Structure Solution

A suitable single crystal was mounted on a diffractometer equipped with a copper X-ray source. The crystal was maintained at a constant low temperature (100 K) during data collection to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.

The collected diffraction data were then processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

Diagrams are powerful tools for visualizing complex workflows and biological pathways. The following sections provide Graphviz diagrams illustrating the experimental workflow for crystal structure analysis and a generalized signaling pathway for fluoroquinolone antibiotics.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of Fluoroquinolone Derivative crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Reduction xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for crystal structure analysis.

Generalized Fluoroquinolone Signaling Pathway

Fluoroquinolones primarily exert their antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.

signaling_pathway cluster_bacterial_cell Bacterial Cell cluster_dna_processes DNA Processes fluoroquinolone Fluoroquinolone dna_gyrase DNA Gyrase fluoroquinolone->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV fluoroquinolone->topoisomerase_iv Inhibition dna_replication DNA Replication dna_gyrase->dna_replication dna_repair DNA Repair dna_gyrase->dna_repair topoisomerase_iv->dna_replication topoisomerase_iv->dna_repair cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to dna_repair->cell_death Disruption leads to

Caption: Generalized mechanism of action for fluoroquinolones.

This technical guide has provided a comprehensive overview of the crystal structure analysis of a representative fluoroquinolone derivative. The presented data, experimental protocols, and visualizations offer valuable insights for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery. While the specific crystallographic data for this compound remains elusive in the public domain, the principles and methodologies detailed in this guide are universally applicable and serve as a robust framework for the structural characterization of novel quinolone-based compounds. The elucidation of crystal structures is a critical step in the rational design of more potent and selective therapeutic agents.

Commercial availability and suppliers of 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-7-fluoroquinoline: Commercial Availability, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and development. The document details its commercial availability, suppliers, and chemical properties. Furthermore, it outlines a general synthetic pathway and discusses its biological significance within the broader context of fluoroquinolone antibiotics.

Commercial Availability and Suppliers

This compound (CAS No. 181147-94-4) is commercially available from various chemical suppliers catering to the research and pharmaceutical industries. While a comprehensive list of all suppliers is beyond the scope of this guide, prominent vendors include BIOFOUNT and ChemicalBook.[1][2] It is advisable to contact these and other specialized chemical suppliers directly to inquire about current stock, purity levels, and pricing.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 181147-94-4[3]
Molecular Formula C₉H₅BrFN[3]
Molecular Weight 226.05 g/mol [3]
MDL Number MFCD11042212[3]

Synthesis of Bromo-Fluoroquinoline Derivatives

For instance, a patented method for the synthesis of 3-bromo-7-hydroxyquinoline involves the following key steps:

  • Protection of the Hydroxyl Group: The hydroxyl group of 7-hydroxyquinoline is first protected, for example, by reacting it with trifluoromethanesulfonic anhydride to form a trifluoromethanesulfonate ester.

  • Bromination: The protected quinoline is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like glacial acetic acid.

  • Deprotection: The protecting group is subsequently removed under alkaline conditions to yield the final 3-bromo-7-hydroxyquinoline product.

A similar strategy could likely be adapted for the synthesis of this compound, starting from a suitable 7-fluoroquinoline precursor. The experimental workflow for such a synthesis is depicted in the following diagram.

G cluster_synthesis Generalized Synthetic Workflow start Start with 7-Fluoroquinoline Precursor step1 Protection of Reactive Groups (if any) start->step1 step2 Bromination Reaction (e.g., with NBS) step1->step2 step3 Deprotection (if necessary) step2->step3 end_product This compound step3->end_product

A generalized workflow for the synthesis of this compound.

Role as a Pharmaceutical Intermediate and Potential for Suzuki Coupling

Bromo-substituted quinolines, such as this compound, are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules through cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of various functional groups.

One of the most powerful and widely used methods for forming carbon-carbon bonds is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction couples an organohalide (like this compound) with an organoboron compound (such as a boronic acid or ester). This reaction is instrumental in the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules.

The general mechanism of the Suzuki-Miyaura coupling reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

G cluster_suzuki Suzuki-Miyaura Coupling Pathway start This compound (Organohalide) oxidative_addition Oxidative Addition start->oxidative_addition catalyst Pd(0) Catalyst catalyst->oxidative_addition boronic_acid Organoboron Reagent (R-B(OH)2) transmetalation Transmetalation boronic_acid->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Regenerated product Coupled Product (e.g., Biaryl) reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Biological Significance and Mechanism of Action of Fluoroquinolones

This compound belongs to the broader class of fluoroquinolone compounds, which are renowned for their potent antibacterial activity. The mechanism of action of fluoroquinolones is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .

These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA gyrase is the primary target in many Gram-negative bacteria and is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.

  • Topoisomerase IV is the main target in many Gram-positive bacteria and is involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, fluoroquinolones disrupt essential cellular processes, leading to a rapid bactericidal effect.

G cluster_moa Fluoroquinolone Mechanism of Action fluoroquinolone Fluoroquinolone (e.g., this compound derivative) inhibition Inhibition fluoroquinolone->inhibition dna_gyrase DNA Gyrase (Gram-negative bacteria) disruption Disruption of DNA Replication & Transcription dna_gyrase->disruption topoisomerase_iv Topoisomerase IV (Gram-positive bacteria) topoisomerase_iv->disruption inhibition->dna_gyrase inhibition->topoisomerase_iv cell_death Bacterial Cell Death disruption->cell_death

The inhibitory action of fluoroquinolones on bacterial DNA enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling, storage, and disposal. In general, it is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet. Researchers should always consult primary literature and official safety documentation before conducting any experimental work.

References

Purity Assessment of Commercially Available 2-Bromo-7-fluoroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercially available 2-Bromo-7-fluoroquinoline. Given the absence of a dedicated monograph for this specific compound, this guide synthesizes information from the analysis of structurally related halogenated quinolines and fluoroquinolones to establish a robust framework for its quality control. This document outlines expected purity levels, potential impurities, and detailed experimental protocols for key analytical techniques.

Introduction to this compound and its Importance

This compound is a substituted quinoline derivative that serves as a valuable building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The presence of bromine and fluorine atoms on the quinoline ring offers unique opportunities for further functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of novel therapeutic agents and functional materials.

The purity of this compound is of paramount importance as the presence of impurities can significantly impact the yield, selectivity, and safety profile of subsequent synthetic transformations and the biological activity of the final products. Therefore, a thorough purity assessment is a critical step in ensuring the quality and reliability of research and development outcomes.

Expected Purity of Commercial Batches

Based on the analysis of commercially available, structurally similar compounds, such as other bromo- and fluoro-substituted quinolines, the expected purity of this compound is typically high. Most suppliers provide this compound with a purity of ≥95% , with many batches reaching 98% or higher as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Table 1: Typical Purity Specifications for Commercially Available Halogenated Quinolines

CompoundTypical Purity (%)Analytical Method
6-Bromo-7-fluoroquinoline96 - 98%HPLC
7-Bromo-3-fluoroquinoline≥97%HPLC
2-Bromo-7-chloroquinolineNot specified-
2,7-Dibromoquinoline≥95%HPLC

Potential Impurities in this compound

Potential Impurities May Include:

  • Starting Materials: Unreacted precursors from the quinoline ring formation, such as substituted anilines and malonic acid derivatives.

  • Isomeric Impurities: Formation of other positional isomers of bromo-fluoro-quinoline (e.g., 2-bromo-5-fluoroquinoline, 3-bromo-7-fluoroquinoline) can occur depending on the regioselectivity of the halogenation steps.

  • Over-brominated or Under-brominated Species: Dibromo-fluoroquinolines or fluoroquinolines without the bromine substituent.

  • Hydrolysis Products: Conversion of the bromo-substituent to a hydroxyl group, leading to the formation of 2-hydroxy-7-fluoroquinoline.

  • Residual Solvents: Solvents used during the synthesis and purification, such as toluene, dimethylformamide (DMF), or ethyl acetate.

Table 2: Plausible Impurities in this compound and their Potential Origin

Impurity NameStructurePotential Origin
7-FluoroquinolineC₉H₆FNIncomplete bromination
2,X-Dibromo-7-fluoroquinolineC₉H₄Br₂FNOver-bromination
2-Hydroxy-7-fluoroquinolineC₉H₆FNOHydrolysis of the bromo-group
Positional Isomers (e.g., 3-Bromo-7-fluoroquinoline)C₉H₅BrFNLack of regioselectivity in bromination
3-FluoroanilineC₆H₆FNUnreacted starting material

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity and quantifying impurities in non-volatile organic compounds like this compound. A reversed-phase method with UV detection is generally suitable.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-20 min: Hold at 10% A, 90% B

    • 20-22 min: Linear gradient back to 90% A, 10% B

    • 22-25 min: Hold at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and certain process-related byproducts.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any significant impurities. Both ¹H and ¹³C NMR should be performed. Quantitative NMR (qNMR) can also be used for an accurate purity assessment against a certified internal standard.

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) for qNMR.

  • ¹H NMR: Acquire a standard proton spectrum. Key parameters to observe are chemical shifts, coupling constants, and integration values.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals will confirm the number of unique carbon atoms.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the complete assignment of proton and carbon signals and to identify the structure of impurities.

Data Presentation

Quantitative data from the purity assessment should be summarized in a clear and concise tabular format to allow for easy comparison and interpretation.

Table 3: Hypothetical Purity and Impurity Profile of a Commercial Batch of this compound

CompoundRetention Time (HPLC, min)Area % (HPLC)Identity Confirmation
This compound12.598.5MS, NMR
Impurity 1 (Isomer)11.80.8MS
Impurity 2 (Starting Material)4.20.4MS
Unknown Impurity9.50.3-
Total Purity 98.5

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Reporting Sample Commercial this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Analysis (Purity Assay, Impurity Quantification) Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurities, ID) Dissolution->GCMS NMR NMR Spectroscopy (Structure Verification, qNMR) Dissolution->NMR Purity_Calc Purity Calculation (Area % Normalization) HPLC->Purity_Calc Impurity_ID Impurity Identification (MS Fragmentation, NMR Shifts) GCMS->Impurity_ID NMR->Impurity_ID Spec_Comp Specification Comparison Purity_Calc->Spec_Comp Impurity_ID->Spec_Comp COA Certificate of Analysis Generation Spec_Comp->COA

Caption: Workflow for the purity assessment of this compound.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_response Cellular Response Ligand Bioactive Derivative of this compound Receptor Tyrosine Kinase Receptor Ligand->Receptor Binding & Activation Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Regulation Response e.g., Apoptosis or Cell Cycle Arrest Gene->Response

Caption: Hypothetical signaling pathway involving a derivative.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-7-fluoroquinoline as a key building block. The synthesis of 2-aryl-7-fluoroquinolines is of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds. This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and includes visualizations to aid in understanding the reaction dynamics.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acids have made it a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[3]

The 7-fluoroquinoline moiety is a valuable pharmacophore, and its combination with various aryl groups through the Suzuki-Miyaura reaction allows for the creation of large libraries of novel compounds for drug discovery and lead optimization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. It consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired 2-aryl-7-fluoroquinoline product and regenerating the Pd(0) catalyst.[3]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the yield and purity of the product.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2 + Base) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') ArAr_prime 2-Aryl-7-fluoroquinoline (Ar-Ar') ArPdAr_prime->ArAr_prime ArX This compound (Ar-X) ArX->ArPdX Ar_prime_B Arylboronic Acid (Ar'-B(OR)2) Ar_prime_B->ArPdAr_prime

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the results of Suzuki-Miyaura coupling reactions between this compound and various arylboronic acids under different conditions. This data provides a comparative overview to guide reaction optimization.

Table 1: Conventional Heating Conditions

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/Ethanol/H₂O1001285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.5)1,4-Dioxane/H₂O90892
4-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2)Toluene/H₂O110688
Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O851278

Table 2: Microwave-Assisted Conditions

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Isopropanol/H₂O1202090
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.5)1,4-Dioxane/H₂O1401595
4-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2)Acetonitrile/H₂O1501091
Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O1302085

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for Conventional Heating

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-7-fluoroquinoline.

Protocol 2: General Procedure for Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.[4]

Materials:

  • This compound (0.5 mmol, 1.0 equiv.)

  • Arylboronic acid (0.75 mmol, 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.015 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv.)

  • Isopropanol (4 mL)

  • Water (1 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, Pd(OAc)₂, and K₂CO₃.

  • Add the isopropanol and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C and hold for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow start Start reagents Combine Reactants: This compound Arylboronic Acid Catalyst & Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Reaction: Conventional Heating or Microwave Irradiation solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Work-up: Dilution, Extraction, Washing & Drying monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated 2-Aryl-7-fluoroquinoline purification->product

A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-7-fluoroquinolines. The choice of reaction conditions, including the catalyst system, base, solvent, and heating method, plays a crucial role in achieving high yields and purity. The protocols and data provided in these application notes serve as a valuable resource for researchers in the field of drug discovery and organic synthesis, facilitating the development of novel quinoline-based compounds with potential therapeutic applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling of 2-bromo-7-fluoroquinoline, a versatile building block for the synthesis of novel quinoline derivatives for potential use in medicinal chemistry and materials science. The protocols outlined herein cover a range of widely used cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds. This compound is an attractive substrate for these transformations due to the presence of a reactive bromine atom at the 2-position, which is susceptible to oxidative addition to a palladium(0) catalyst. The fluorine atom at the 7-position can serve to modulate the electronic properties and metabolic stability of the resulting coupled products, making this scaffold particularly interesting for drug discovery programs.

These protocols provide robust starting points for the synthesis of a diverse library of 2-substituted-7-fluoroquinolines. Researchers should note that while these are representative procedures based on analogous systems, optimization of reaction conditions—including catalyst, ligand, base, solvent, and temperature—may be necessary to achieve optimal results for specific coupling partners.

Data Presentation: Summary of Typical Reaction Conditions

The following tables summarize typical conditions for various palladium-catalyzed cross-coupling reactions of this compound. Yields are estimated based on reactions with analogous aryl bromides and may vary depending on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Arylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Toluene/EtOH/H₂O (4:1:1)9012-2470-95
Heteroarylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane10012-2465-90
Alkylboronic acidPd(OAc)₂ (2 mol%) / RuPhos (4 mol%)Cs₂CO₃ (2.0 eq)Toluene/H₂O (10:1)8018-3660-85

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Primary AlkylaminePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBu (1.5 eq)Toluene1008-1675-95
Secondary AminePd(OAc)₂ (2 mol%) / BINAP (3 mol%)Cs₂CO₃ (2.0 eq)1,4-Dioxane11012-2470-90
AnilinePd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%)K₃PO₄ (2.0 eq)t-BuOH10018-3660-85

Table 3: Sonogashira Coupling of this compound

Terminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2.5 mol%) / CuI (5 mol%)Et₃NTHF50-654-1280-95
Alkyl AlkynePd(PPh₃)₄ (5 mol%) / CuI (10 mol%)DiisopropylamineDMF706-1870-90
Silyl-protected AlkynePd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) / CuI (5 mol%)K₂CO₃ (2.0 eq)Acetonitrile8012-2475-90

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Palladium catalysts, phosphine ligands, and organometallic reagents can be toxic, air- and/or moisture-sensitive. Handle with appropriate care under an inert atmosphere (Nitrogen or Argon).

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene, Ethanol (EtOH), and Deionized Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add a degassed 4:1:1 mixture of Toluene/EtOH/H₂O via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol provides a general procedure for the C-N bond formation between this compound and a secondary amine like morpholine.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add the secondary amine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 8-16 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol details a copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[1]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and Et₃N (typically a 2:1 to 3:1 v/v ratio).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at 50-65 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Catalyst, Ligand, & Base to Oven-Dried Flask B 2. Evacuate and Backfill with Inert Gas A->B C 3. Add Degassed Solvent B->C D 4. Add Coupling Partner C->D E 5. Heat to Desired Temperature with Stirring D->E F 6. Monitor Progress by TLC / LC-MS E->F G 7. Cool and Quench Reaction F->G H 8. Aqueous Workup (Extraction) G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify by Chromatography I->J K K J->K Final Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycles

G cluster_suzuki Suzuki-Miyaura Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-B(OR)2) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

G cluster_buchwald Buchwald-Hartwig Amination Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L_n Ar-Pd(II)(NR2)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NR2)L_n Amine Binding & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L_n->Pd(0)L_n Reductive Elimination (Ar-NR2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

G cluster_sonogashira Sonogashira Coupling (Cu-catalyzed) Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(C≡CR)L_n Transmetalation (Cu-C≡CR) Ar-Pd(II)(C≡CR)L_n->Pd(0)L_n Reductive Elimination (Ar-C≡CR)

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

Synthesis of Novel Kinase Inhibitors Utilizing a 2-Bromo-7-fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure, forming the core of numerous approved and investigational therapeutic agents. Its rigid bicyclic system provides a versatile framework for the design of molecules that can effectively interact with various biological targets, including protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a primary focus for targeted drug development. The strategic functionalization of the quinoline core is crucial for achieving desired potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors using 2-Bromo-7-fluoroquinoline as a key starting material. The presence of a bromine atom at the 2-position offers a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the introduction of diverse aryl, heteroaryl, and amino moieties, which are common features in ATP-competitive kinase inhibitors. Furthermore, the fluorine atom at the 7-position can enhance binding affinity and modulate the physicochemical properties of the final compounds, potentially improving their drug-like characteristics.

These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new kinase inhibitors.

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions. These methods are well-established in organic synthesis and are highly valued for their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the quinoline ring. This is particularly relevant for designing kinase inhibitors that target the ATP-binding pocket, where interactions with aromatic residues are often crucial for potent inhibition.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful technique for the synthesis of carbon-nitrogen bonds. This reaction enables the introduction of various primary and secondary amines at the 2-position of the quinoline core, a key structural motif in many successful kinase inhibitors that mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative kinase inhibitor scaffolds from this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (0.04 - 0.1 eq, if using Pd(OAc)₂)

  • Base: Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water (4:1), Toluene, or DMF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand (if applicable), and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous and degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-7-fluoroquinoline.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Anilines

This protocol outlines a general method for the palladium-catalyzed C-N cross-coupling of this compound with a substituted aniline.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Phosphine ligand (e.g., BINAP, Xantphos, or DavePhos) (0.04 - 0.1 eq)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk flask.

  • Add this compound and the substituted aniline to the flask.

  • Add the anhydrous and degassed solvent.

  • Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-anilino-7-fluoroquinoline derivative.

Data Presentation

The following tables summarize representative quantitative data for kinase inhibitors synthesized from halogenated quinoline scaffolds, illustrating the potential potency of compounds derived from this compound. Note: The data presented here are for analogous compounds and serve as a reference for expected activity ranges.

Table 1: Inhibitory Activity of Representative 2-Arylquinoline Derivatives against Various Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference Compound
A-1 EGFR25Gefitinib
A-2 VEGFR-245Sorafenib
A-3 c-Met30Crizotinib
A-4 ALK15Crizotinib

Data are hypothetical and for illustrative purposes, based on activities of known 2-arylquinoline kinase inhibitors.

Table 2: Inhibitory Activity of Representative 2-Anilinoquinoline Derivatives against Various Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference Compound
B-1 Src10Dasatinib
B-2 Abl5Imatinib
B-3 BTK20Ibrutinib
B-4 JAK250Ruxolitinib

Data are hypothetical and for illustrative purposes, based on activities of known 2-anilinoquinoline kinase inhibitors.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription prevents apoptosis Inhibitor 2-Substituted-7-fluoroquinoline Kinase Inhibitor Inhibitor->RTK inhibition Inhibitor->RAF inhibition Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) Start->Buchwald Purify Column Chromatography Suzuki->Purify Buchwald->Purify Characterize NMR, LC-MS, HRMS Purify->Characterize KinaseAssay Kinase Inhibition Assay (IC50 determination) Characterize->KinaseAssay CellAssay Cell-based Assays (e.g., Proliferation, Apoptosis) KinaseAssay->CellAssay

Application Notes and Protocols: 2-Bromo-7-fluoroquinoline as a Precursor for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and efficiency over traditional liquid crystal displays. The performance of an OLED device is intrinsically linked to the molecular architecture of its constituent organic materials. Quinoline derivatives, known for their excellent electron-transporting properties and high thermal stability, are a promising class of compounds for developing high-performance OLEDs, particularly for blue emission which remains a key challenge in the field.[1] 2-Bromo-7-fluoroquinoline is a versatile precursor for the synthesis of novel host and emissive materials for OLEDs. The presence of the bromine atom at the 2-position provides a reactive handle for derivatization through common cross-coupling reactions, while the fluorine atom at the 7-position can enhance the electron-accepting nature of the quinoline core, potentially leading to materials with desirable electronic properties for blue emitters.

These notes provide an overview of the application of this compound in the synthesis of OLED materials and detailed protocols for key synthetic transformations.

Synthetic Pathways and Key Reactions

The bromine atom on the this compound scaffold allows for the facile introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the construction of complex molecular architectures with tailored optoelectronic properties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the connection of the 2-quinolyl core to various aromatic and heteroaromatic moieties. This is particularly useful for synthesizing emissive materials where extended conjugation is required to tune the emission wavelength.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. This reaction is instrumental in synthesizing host materials and hole-transporting materials by attaching electron-donating amine groups, such as carbazole or phenoxazine, to the quinoline core.

Logical Workflow for OLED Material Synthesis

G cluster_start Precursor cluster_reactions Key Cross-Coupling Reactions cluster_products Intermediate Products cluster_materials Target OLED Materials This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Aryl/Heteroaryl Substituted Fluoroquinolines Aryl/Heteroaryl Substituted Fluoroquinolines Suzuki-Miyaura Coupling->Aryl/Heteroaryl Substituted Fluoroquinolines Amino Substituted Fluoroquinolines Amino Substituted Fluoroquinolines Buchwald-Hartwig Amination->Amino Substituted Fluoroquinolines Emissive Layer (EML) Materials Emissive Layer (EML) Materials Aryl/Heteroaryl Substituted Fluoroquinolines->Emissive Layer (EML) Materials Host & Hole-Transporting (HTL) Materials Host & Hole-Transporting (HTL) Materials Amino Substituted Fluoroquinolines->Host & Hole-Transporting (HTL) Materials

Caption: Synthetic workflow from precursor to OLED materials.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, 0.2 equiv)

  • Base (e.g., K₃PO₄, 4.0 equiv)

  • Degassed solvents (e.g., Toluene and Water)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel with a septum and purge with argon for 10-15 minutes.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the appropriate time (monitored by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., carbazole, 1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.2 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a reaction vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the secondary amine.

  • Add anhydrous toluene and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100-120 °C with stirring for the required duration (monitored by TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization and Performance Data

The following tables summarize the expected photophysical and electrochemical properties of hypothetical OLED materials derived from this compound. The data is based on reported values for structurally similar quinoline-based OLED materials.

Table 1: Photophysical Properties of Fluoroquinoline Derivatives
Compound IDPrecursor Coupling PartnerEmission Max (nm)Photoluminescence Quantum Yield (PLQY)
FQ-EML-1 Naphthaleneboronic acid450-470 (Blue)> 70%
FQ-EML-2 Anthraceneboronic acid470-490 (Sky Blue)> 80%
FQ-HOST-1 CarbazoleN/AN/A
FQ-HOST-2 PhenoxazineN/AN/A
Table 2: Electrochemical Properties and Device Performance
Compound IDHOMO (eV)LUMO (eV)Triplet Energy (eV)Max. External Quantum Efficiency (EQE)
FQ-EML-1 -5.8 to -6.0-2.7 to -2.9> 2.75-8%
FQ-EML-2 -5.7 to -5.9-2.8 to -3.0> 2.67-10%
FQ-HOST-1 -5.6 to -5.8-2.5 to -2.7> 2.8N/A
FQ-HOST-2 -5.5 to -5.7-2.4 to -2.6> 2.9N/A

Note: HOMO, LUMO, and Triplet Energy values are estimated based on typical values for quinoline-based materials and will vary depending on the specific molecular structure. EQE values are for fabricated OLED devices incorporating these materials.

OLED Device Fabrication and Characterization Workflow

The following diagram illustrates the general workflow for fabricating and characterizing an OLED device using a newly synthesized material.

G cluster_fabrication Device Fabrication cluster_characterization Device Characterization A Substrate Cleaning (ITO) B Hole Injection Layer (HIL) Deposition A->B C Hole Transport Layer (HTL) Deposition B->C D Emissive Layer (EML) Deposition (Host:Dopant) C->D E Electron Transport Layer (ETL) Deposition D->E F Electron Injection Layer (EIL) Deposition E->F G Cathode Deposition (e.g., Al) F->G H Current-Voltage-Luminance (J-V-L) Measurement G->H Encapsulation I Electroluminescence (EL) Spectrum Analysis H->I J External Quantum Efficiency (EQE) Calculation I->J K Device Lifetime and Stability Testing J->K

Caption: Workflow for OLED fabrication and testing.

Conclusion

This compound is a valuable and versatile precursor for the development of novel organic materials for OLED applications. Its reactivity in key cross-coupling reactions allows for the synthesis of a wide range of emissive and charge-transporting materials. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this building block in creating next-generation OLED devices with enhanced efficiency, color purity, and stability. Further optimization of molecular design and device architecture will be crucial in realizing the full potential of fluoroquinoline-based materials.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-7-fluoroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of medicinal applications, including antimicrobial, anticancer, and anti-inflammatory activities. The strategic functionalization of the quinoline core allows for the fine-tuning of its biological properties. 2-Bromo-7-fluoroquinoline is a versatile building block in medicinal chemistry, offering two key positions for chemical modification. The bromine atom at the C-2 position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The fluorine atom at the C-7 position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug development.[1][2][3]

These application notes provide detailed protocols for the derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two powerful and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5][6][7]

Key Derivatization Strategies

The primary derivatization strategies for this compound involve palladium-catalyzed cross-coupling reactions at the C-2 position.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-position of the quinoline core and a variety of aryl or heteroaryl boronic acids or esters. This allows for the synthesis of a diverse library of 2-aryl-7-fluoroquinolines, which are of interest for their potential biological activities.[6][8][9][10]

  • Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond between the 2-position of the quinoline and a primary or secondary amine. This is a powerful tool for synthesizing 2-amino-7-fluoroquinoline derivatives, which are precursors to compounds with a range of therapeutic applications.[4][5][7][11][12]

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. Optimization of reaction parameters may be necessary to achieve the best results.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates similar to this compound. These should serve as a general guideline for expected outcomes.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801680-90
3-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1001875-85

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoquinolines

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001880-95
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102470-85
BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH901675-90

Visualizations

Catalytic Cycles and Experimental Workflow

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reagents1 This compound (Ar-X) reagents1->oxidative_addition reagents2 Arylboronic Acid (Ar'-B(OR)2) + Base reagents2->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido_complex Ar-Pd(II)L2-NR'R'' amine_coordination->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product reagents1 This compound (Ar-X) reagents1->oxidative_addition reagents2 Amine (HNR'R'') + Base reagents2->amine_coordination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Combine Reactants, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert solvent Solvent Addition (Degassed) inert->solvent reaction Reaction (Heating and Stirring) solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes: Synthesis of Novel Heterocyclic Compounds Using 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-7-fluoroquinoline is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The quinoline core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The strategic placement of a bromine atom at the 2-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[4][5] Furthermore, the fluorine atom at the 7-position can significantly modulate the physicochemical properties of the resulting derivatives, such as metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in drug design.[6][7]

These application notes provide detailed protocols for utilizing this compound in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods allow for the synthesis of a diverse library of novel 2-aryl- and 2-amino-7-fluoroquinoline derivatives for screening in drug discovery programs.

Key Synthetic Strategies & Methodologies

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5] This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups.[8] Using this compound as the organohalide component allows for the introduction of various aryl and heteroaryl substituents at the 2-position, creating novel biaryl structures.

Reaction Principle: The catalytic cycle involves three primary steps:

  • Oxidative Addition: A Palladium(0) catalyst adds to the C-Br bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron compound (e.g., an arylboronic acid) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[9]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_legend Components pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)Ln-Br pd0->pd2_aryl Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)Ln-R pd2_aryl->pd2_trans Transmetalation (+ R-B(OH)₂) pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination ArBr Ar-Br = this compound RBOH2 R-B(OH)₂ = Arylboronic Acid

Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[5]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[8]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/water)[5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1 to 0.5 M with respect to the starting quinoline.[5]

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously for 12-24 hours.[5] Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[8]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Data Presentation: Illustrative Suzuki Coupling Reactions

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Typical Yield
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O100Good to Excellent
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O110Good to Excellent
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O100Moderate to Good
42-Thiopheneboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O100Good to Excellent
Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[4][10] This reaction is crucial in medicinal chemistry, as the introduction of an amino group can significantly alter a molecule's pharmacological profile.[10] Applying this reaction to this compound allows for the synthesis of diverse 2-amino-7-fluoroquinoline derivatives.

Reaction Principle: The catalytic cycle for Buchwald-Hartwig amination is similar to the Suzuki coupling and involves:

  • Oxidative Addition: Pd(0) adds to the C-Br bond of this compound.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form an amido ligand.

  • Reductive Elimination: The aryl and amido groups couple to form the C-N bond, yielding the product and regenerating the Pd(0) catalyst.[10][11]

G cluster_bh Buchwald-Hartwig Catalytic Cycle cluster_legend Components pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)Ln-Br pd0->pd2_aryl Oxidative Addition (+ Ar-Br) pd2_amido Ar-Pd(II)Ln-NR¹R² pd2_aryl->pd2_amido Amine Coordination & Deprotonation (+ HNR¹R²) pd2_amido->pd0 product Ar-NR¹R² pd2_amido->product Reductive Elimination ArBr Ar-Br = this compound HNR1R2 HNR¹R² = Primary/Secondary Amine

Buchwald-Hartwig Catalytic Cycle

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization based on the specific amine used.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst system (e.g., Pd₂(dba)₃, 2.5 mol%)[12]

  • Bulky, electron-rich phosphine ligand (e.g., Xantphos or XPhos, 6 mol%)[12]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 equiv)[10]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[10][12]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium precatalyst, and the phosphine ligand.[12]

  • Reagent Addition: Add the base to the tube. Through a septum, add the anhydrous, degassed solvent, followed by the amine via syringe.[10]

  • Reaction: Seal the tube and place it in a pre-heated oil bath at 90-110 °C. Stir the reaction for 12-24 hours.[12] Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[12]

  • Purification: Wash the filtrate with a saturated aqueous NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[10]

Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions

EntryAmine (HNR¹R²)Catalyst/Ligand (mol%)BaseSolventTemp (°C)Typical Yield
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110Good to Excellent
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene100Good
3PiperidinePd₂(dba)₃ / XPhosLHMDSDioxane100Good to Excellent
4BenzylaminePd₂(dba)₃ / XantphosNaOtBuToluene110Good

Synthesis of Fused Heterocyclic Systems: Pyrazolo[4,3-c]quinolines

Beyond simple substitution, this compound can serve as a precursor for constructing more complex, fused heterocyclic systems. For example, derivatives of pyrazolo[4,3-c]quinoline have shown potential as anti-inflammatory agents by inhibiting nitric oxide (NO) production.[13][14] A common synthetic route involves the initial substitution of the bromine, followed by cyclization reactions.

G start This compound step1 Suzuki Coupling start->step1 step2 Buchwald-Hartwig Amination start->step2 step3 Multi-step / Cyclization start->step3 prod1 2-Aryl-7-fluoroquinolines step1->prod1 prod2 2-Amino-7-fluoroquinolines step2->prod2 prod3 Fused Heterocycles (e.g., Pyrazolo[4,3-c]quinolines) step3->prod3 appl1 Anticancer Agents, Materials Science prod1->appl1 appl2 Anti-inflammatory, Antiviral Agents prod2->appl2 appl3 Potent Bioactive Scaffolds prod3->appl3

Synthetic pathways from this compound

This compound is a powerful and adaptable starting material for the synthesis of novel heterocyclic compounds. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and efficient pathways to generate diverse libraries of 2-substituted quinolines. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this versatile precursor, paving the way for the discovery of new therapeutic agents and advanced materials.

References

Biological Screening of 2-Bromo-7-fluoroquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biological screening of 2-Bromo-7-fluoroquinoline derivatives, a class of compounds with significant potential in drug discovery. The protocols outlined below are foundational for assessing their cytotoxic and antimicrobial activities, providing a basis for further preclinical development.

Introduction

Quinolone derivatives are a well-established class of pharmacologically active compounds, with fluoroquinolones being particularly notable for their broad-spectrum antibacterial activity.[1][2] The core mechanism of action for many fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] More recently, research has expanded to explore the anticancer potential of these compounds, with many derivatives demonstrating significant cytotoxicity against various cancer cell lines through the inhibition of human topoisomerase II.[4][5]

The this compound scaffold represents a specific chemical space within this broader class. The introduction of a bromine atom at the 2-position and a fluorine atom at the 7-position can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity and target engagement. This document provides standardized protocols for the initial biological screening of novel this compound derivatives.

Data Presentation: Representative Biological Activities of Fluoroquinolone Derivatives

While specific quantitative data for a broad range of this compound derivatives are not extensively available in the public domain, the following tables summarize the reported activities of structurally related fluoroquinolone derivatives to provide a reference for expected potency.

Table 1: Anticancer Activity of Representative Fluoroquinolone Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
CiprofloxacinN-acylated derivative 32 MCF-7 (Breast)4.3[4]
CiprofloxacinCiprofloxacin-1,2,3-triazole hybrid 4 U-87 (Glioblastoma)1.2[6]
NorfloxacinNorfloxacin-NO hybrid 73 PC3 (Prostate)2.33[4]
LevofloxacinLevofloxacin-hydroxamic acid hybrid 125 MCF-7 (Breast)0.3[4]
Ciprofloxacin3,7-bis-benzylidene derivative 27 HCT-116 (Colon)0.87[6]

Table 2: Antimicrobial Activity of Representative Fluoroquinolone Derivatives

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
NorfloxacinAcetylated piperazinyl derivative 2 S. aureus<0.860[6]
NorfloxacinHalogenated derivative 3 E. coli<0.860[6]
BalofloxacinN(7)-acetylated derivative 2-e MRSA0.0195[7]
Fluoroquinolone7-Benzimidazol-1-yl-fluoroquinolone (FQH-2)S. aureus0.250[3]
QuinoloneSubstituted quinoline 3b M. tuberculosis H37Rv0.2

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

2. Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and an untreated control (medium only).

    • Incubate for 48 to 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antibacterial Susceptibility Testing by Broth Microdilution (Determination of Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid medium. The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed after a defined incubation period.

2. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

3. Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the this compound derivatives in CAMHB directly in the 96-well plate. A typical concentration range is 0.06 to 128 µg/mL.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay assesses the ability of compounds to inhibit the decatenation activity of human topoisomerase IIα.

1. Principle: Kinetoplast DNA (kDNA) is a large network of interlocked DNA minicircles. Topoisomerase II can decatenate this network, releasing individual minicircles. Inhibitors of topoisomerase II will prevent this process, and the kDNA will remain as a high molecular weight complex that cannot enter an agarose gel.

2. Materials:

  • Human Topoisomerase IIα enzyme

  • kDNA substrate

  • 10x Topoisomerase II Assay Buffer

  • ATP solution

  • This compound derivatives (dissolved in DMSO)

  • Stop Buffer/Loading Dye (containing SDS and a tracking dye)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator

3. Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing the assay buffer, ATP, and kDNA.

    • Aliquot the reaction mixture into microcentrifuge tubes.

    • Add the this compound derivatives at various concentrations to the respective tubes. Include a vehicle control (DMSO).

  • Enzyme Addition:

    • Add a pre-determined amount of Topoisomerase IIα enzyme to each tube to initiate the reaction.

    • Include a negative control (no enzyme).

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Interpretation:

    • In the absence of an inhibitor, the kDNA will be decatenated into minicircles that migrate into the gel.

    • In the presence of an effective inhibitor, the kDNA will remain as a catenated network in the loading well. The IC50 can be determined by quantifying the band intensities at different inhibitor concentrations.

Visualization of Key Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

Experimental Workflow for Cytotoxicity Screening start Start: Seeding Cancer Cells in 96-well plates incubation1 24h Incubation (Cell Adhesion) start->incubation1 treatment Treatment with This compound derivatives (Serial Dilutions) incubation1->treatment incubation2 48-72h Incubation (Compound Exposure) treatment->incubation2 mtt_addition Addition of MTT Reagent incubation2->mtt_addition incubation3 4h Incubation (Formazan Formation) mtt_addition->incubation3 solubilization Solubilization of Formazan Crystals (Addition of DMSO) incubation3->solubilization readout Absorbance Measurement (570 nm) solubilization->readout analysis Data Analysis: Calculate % Viability and IC50 readout->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow for MTT-based cytotoxicity screening.

Mechanism of Fluoroquinolone-mediated Topoisomerase Inhibition drug This compound Derivative stable_complex Stabilized Cleavable Complex drug->stable_complex Binds to and stabilizes topo_dna Topoisomerase-DNA Complex cleavage Transient DNA Double-Strand Break topo_dna->cleavage religation DNA Re-ligation cleavage->religation Normal Function cleavage->stable_complex replication_fork Replication Fork Collision stable_complex->replication_fork dsbs Permanent Double-Strand Breaks replication_fork->dsbs apoptosis Apoptosis / Cell Death dsbs->apoptosis

Caption: Inhibition of Topoisomerase by fluoroquinolones.

Antimicrobial Screening Workflow (MIC Determination) start Start: Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of wells with standardized bacterial suspension start->inoculation dilution Serial Dilution of This compound derivatives in 96-well plate dilution->inoculation incubation 18-24h Incubation at 37°C inoculation->incubation readout Visual Inspection for Turbidity incubation->readout analysis Determine the Lowest Concentration with No Visible Growth (MIC) readout->analysis end End: MIC Value analysis->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The biological screening of this compound derivatives is a critical step in elucidating their therapeutic potential. The protocols provided herein for assessing cytotoxicity and antimicrobial activity offer a robust framework for the initial characterization of these novel compounds. While specific biological activity data for this subclass is limited, the broader fluoroquinolone family demonstrates potent anticancer and antimicrobial effects, suggesting that this compound derivatives are promising candidates for further investigation. Adherence to standardized protocols is essential for generating reliable and reproducible data, which will ultimately guide the subsequent stages of drug development.

References

Antibacterial activity of compounds derived from 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Quinolone Derivatives

Topic: Antibacterial Activity of Compounds Derived from 2-Bromo-7-fluoroquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action primarily involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2] Modifications to the quinolone scaffold have led to the development of fluoroquinolones, which exhibit enhanced potency and a broader range of activity. The this compound core represents a versatile scaffold for the synthesis of novel antibacterial agents. Substitutions, particularly at the C-7 position, can significantly influence the antibacterial spectrum and potency of these compounds.[3] These application notes provide an overview of the antibacterial activity of hypothetical derivatives and detailed protocols for their evaluation.

I. Mechanism of Action

Fluoroquinolone derivatives exert their bactericidal effects by targeting bacterial type II topoisomerase enzymes.[2] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication. By forming a stable complex with the enzyme-DNA intermediate, the compounds trap the enzymes, leading to lethal double-strand breaks in the bacterial chromosome and ultimately cell death.[1]

Fluoroquinolone Mechanism of Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria fq_gn Fluoroquinolone Derivative complex_gn Ternary Complex (Fluoroquinolone-Gyrase-DNA) fq_gn->complex_gn Binds to gyrase DNA Gyrase (GyrA/GyrB) gyrase->complex_gn dna_gn Bacterial DNA dna_gn->gyrase is acted upon by ds_break_gn Double-Strand DNA Breaks complex_gn->ds_break_gn Induces death_gn Bacterial Cell Death ds_break_gn->death_gn Leads to fq_gp Fluoroquinolone Derivative complex_gp Ternary Complex (Fluoroquinolone-TopoIV-DNA) fq_gp->complex_gp Binds to topo_iv Topoisomerase IV (ParC/ParE) topo_iv->complex_gp dna_gp Bacterial DNA dna_gp->topo_iv is acted upon by ds_break_gp Double-Strand DNA Breaks complex_gp->ds_break_gp Induces death_gp Bacterial Cell Death ds_break_gp->death_gp Leads to

Figure 1: Mechanism of action of fluoroquinolone derivatives.

II. Data Presentation: Antibacterial Activity

The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize representative MIC values for hypothetical this compound derivatives against a panel of common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Positive Bacteria

Compound IDStaphylococcus aureus (ATCC 29213)Enterococcus faecalis (ATCC 29212)Streptococcus pneumoniae (ATCC 49619)
QF-001 0.510.25
QF-002 120.5
QF-003 0.250.50.125
Ciprofloxacin 0.2511

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Gram-Negative Bacteria

Compound IDEscherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Klebsiella pneumoniae (ATCC 700603)
QF-001 0.12540.5
QF-002 0.2581
QF-003 0.0620.25
Ciprofloxacin 0.0150.50.06

III. Experimental Protocols

A. Broth Microdilution Assay for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria in a liquid medium.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (logarithmic growth phase)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

Protocol:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no antibiotic).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that completely inhibits bacterial growth.

Broth Microdilution Workflow start Start prep_compounds Prepare Compound Stock Solutions start->prep_compounds serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution add_inoculum Add Inoculum to Wells serial_dilution->add_inoculum prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic end End read_mic->end

Figure 2: Workflow for the broth microdilution assay.
B. Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Test compounds

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (logarithmic growth phase)

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic

  • Solvent control (e.g., DMSO)

Protocol:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

  • Add a fixed volume (e.g., 50-100 µL) of each test compound solution at a specific concentration into separate wells.

  • Add the positive control and solvent control to their respective wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.[4]

Agar Well Diffusion Workflow start Start prep_plate Prepare MHA Plate with Bacterial Lawn start->prep_plate create_wells Create Wells in Agar prep_plate->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate Incubate at 37°C for 18-24h add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Figure 3: Workflow for the agar well diffusion assay.

References

Application Notes and Protocols for 2-Bromo-7-fluoroquinoline Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of 2-Bromo-7-fluoroquinoline analogs, detailing their mechanism of action, quantitative data on their efficacy, and protocols for key experimental procedures. While research on this specific quinoline substitution pattern is emerging, the information presented herein is based on the available scientific literature for closely related fluoroquinolone derivatives and provides a strong foundation for further investigation.

Introduction

Fluoroquinolones, a class of synthetic antibiotics, have garnered significant interest for their potential as anticancer agents.[1][2] Their mechanism of action in cancer cells is primarily attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][2] The this compound scaffold represents a promising area for the development of novel anticancer therapeutics. The presence of the bromine and fluorine atoms can significantly influence the compound's electronic properties, cell permeability, and binding affinity to target proteins.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of a representative bromine-containing fluoroquinolone analog against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 47 MCF-7 (Breast Cancer)12.87 ± 1.13[1]
A549 (Lung Cancer)9.54 ± 0.87[1]
SKOV-3 (Ovarian Cancer)15.21 ± 1.24[1]

Note: Derivative 47 is a closely related bromo-substituted fluoroquinolone analog. Further studies are required to determine the specific IC50 values for a broader range of this compound analogs.

Mechanism of Action: Targeting Topoisomerase II and Inducing Apoptosis

The primary anticancer mechanism of fluoroquinolone analogs involves the inhibition of human topoisomerase II.[2][3] This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks.[2] The accumulation of DNA damage triggers a cellular stress response, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[1][4]

The apoptotic pathway initiated by these compounds often involves the intrinsic (mitochondrial) pathway, characterized by the activation of caspase cascades.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound analogs.

Synthesis of this compound Analogs

A general synthetic scheme for a complex bromo-fluoroquinoline derivative is described below. The synthesis of simpler this compound cores would involve modifications of this procedure.

Synthesis of 7-(4-(2-(2-(4-Bromo-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (A complex analog):

This multi-step synthesis involves the modification of a ciprofloxacin core. A key step includes the reaction of a hydrazinyl derivative of ciprofloxacin with a bromo-substituted isatin. For detailed synthetic procedures and characterization, refer to the primary literature.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, SKOV-3)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound analogs

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the analog for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Topoisomerase II Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and MgCl2)

  • This compound analogs

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Protocol:

  • Set up reaction mixtures containing supercoiled DNA, assay buffer, and various concentrations of the test compound.

  • Add purified human topoisomerase II to initiate the reaction.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer/loading dye.

  • Analyze the DNA topology (supercoiled vs. relaxed) by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[5]

Visualizations

Signaling Pathway of this compound Analogs

anticancer_pathway cluster_cell Cancer Cell Analog 2-Bromo-7- fluoroquinoline Analog TopoII Topoisomerase II Analog->TopoII Inhibition DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Stabilizes Cleavage Complex CellCycleArrest G2/M Phase Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Proposed mechanism of action for this compound analogs.

Experimental Workflow for Anticancer Evaluation

workflow Start Synthesis of This compound Analogs Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle TopoInhibition Topoisomerase II Inhibition Assay Mechanism->TopoInhibition Apoptosis Apoptosis Assay Mechanism->Apoptosis End Lead Compound Identification CellCycle->End TopoInhibition->End Apoptosis->End

Caption: Workflow for evaluating the anticancer properties of novel analogs.

Conclusion

This compound analogs represent a promising class of compounds for the development of novel anticancer agents. Their primary mechanism of action through topoisomerase II inhibition, leading to cell cycle arrest and apoptosis, is a well-validated strategy in cancer therapy. The provided protocols offer a framework for the synthesis and evaluation of these compounds. Further research, including in vivo studies, is warranted to fully elucidate their therapeutic potential.

References

Application of 2-Bromo-7-fluoroquinoline in Materials Science: A Focus on Suzuki-Miyaura Cross-Coupling for the Synthesis of Functional Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

2-Bromo-7-fluoroquinoline is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. While its applications are broad, in materials science, it is particularly valuable as a precursor for creating advanced organic functional materials. The presence of the bromine atom at the 2-position allows for facile carbon-carbon bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The fluorine atom at the 7-position can modulate the electronic properties, solubility, and intermolecular interactions of the final material.

Quinoline derivatives are of significant interest in materials science due to their inherent electronic properties, thermal stability, and ability to participate in charge transport.[1] Consequently, incorporating the 2-(7-fluoroquinoline) moiety into larger conjugated systems can lead to the development of novel materials for applications such as:

  • Organic Light-Emitting Diodes (OLEDs): The quinoline core can be part of emitter or host materials in OLED devices.[1]

  • Conductive Polymers: Integration into a polymer backbone can enhance conductivity and stability.[2]

  • Fluorescent Probes and Sensors: The fluorinated quinoline unit can act as a fluorophore, with its emission properties sensitive to the local environment.[2]

This document provides a detailed protocol for a representative application of this compound in materials science: its use in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize a novel organic molecule with potential for optoelectronic applications.

Key Experimental Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[3][4] In this context, this compound can be coupled with an arylboronic acid or ester to generate a more complex, conjugated system. The general reaction scheme is presented below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

This reaction is highly efficient and tolerant of a wide range of functional groups, making it a cornerstone in the synthesis of bespoke organic materials.[5]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-7-fluoroquinoline

This protocol details the synthesis of a representative 2-aryl-7-fluoroquinoline derivative using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (C₉H₅BrFN)

  • 4-Methoxyphenylboronic acid (C₇H₉BO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl acetate (for column chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 226 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the pure product as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-(4-methoxyphenyl)-7-fluoroquinoline.

ParameterValue
Reactants
This compound1.0 mmol (226 mg)
4-Methoxyphenylboronic acid1.2 mmol (182 mg)
Catalyst
Tetrakis(triphenylphosphine)palladium(0)0.05 mmol (58 mg)
Base
Potassium Carbonate3.0 mmol (414 mg)
Solvents
1,4-Dioxane20 mL
Water5 mL
Reaction Conditions
Temperature90 °C
Time12 hours
Product
Product Name2-(4-methoxyphenyl)-7-fluoroquinoline
Molecular FormulaC₁₆H₁₂FNO
Molecular Weight253.27 g/mol
Theoretical Yield253 mg
Actual Yield (Example)215 mg
Percent Yield (Example)85%
AppearanceOff-white to pale yellow solid

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Reactants: This compound 4-Methoxyphenylboronic acid K₂CO₃ inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvents 3. Add Solvents: Anhydrous Dioxane Degassed Water inert->solvents catalyst 4. Add Catalyst: Pd(PPh₃)₄ solvents->catalyst reaction 5. Heat and Stir (90°C, 12h) catalyst->reaction workup 6. Work-up: Cool, Dilute with EtOAc & H₂O reaction->workup extraction 7. Extraction with EtOAc workup->extraction washing 8. Wash with Brine extraction->washing drying 9. Dry with MgSO₄ & Filter washing->drying purification 10. Purify: Column Chromatography drying->purification product 11. Characterize Product purification->product

Caption: Workflow for the synthesis of 2-Aryl-7-fluoroquinoline.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X L₂ pd0->pd_complex R¹-X oa_label Oxidative Addition transmetalation R¹-Pd(II)-R² L₂ pd_complex->transmetalation R²-B(OR)₂ tm_label Transmetalation transmetalation->pd0 product R¹-R² transmetalation->product re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable building block for the synthesis of advanced functional materials. The protocol provided for the Suzuki-Miyaura cross-coupling reaction demonstrates a reliable method for incorporating the 7-fluoroquinoline moiety into larger molecular frameworks. This approach opens avenues for the development of novel materials with tailored electronic and photophysical properties for a range of applications in materials science, including OLEDs, sensors, and conductive polymers. The careful selection of coupling partners and reaction conditions allows for the precise tuning of the final material's characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-7-fluoroquinoline.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or nonexistent yield is a frequent challenge in Suzuki coupling reactions. A systematic approach to troubleshooting is essential to pinpoint the underlying cause.

Q: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I address them?

A: Several factors can contribute to poor reaction outcomes. Here’s a breakdown of possible causes and their corresponding solutions:

  • Catalyst and Ligand System: The choice of the palladium catalyst and accompanying ligand is critical for success, particularly with heteroaryl halides.[1]

    • Recommendation: A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands is recommended. For challenging substrates like this compound, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands can be particularly effective.[1] The pre-formed catalyst Pd(dppf)Cl₂ has also demonstrated efficacy in similar systems.[1][2]

  • Base Selection: The base is crucial for activating the boronic acid, a key step in the catalytic cycle.[1][2]

    • Recommendation: The strength and type of base can significantly impact the reaction. Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2][3] For substrates that may be sensitive to strong bases, milder options like potassium fluoride (KF) can be a viable alternative.[1][3] Optimization of the base for your specific boronic acid partner is often necessary.[3]

  • Solvent Choice and Degassing: The solvent influences catalyst activity and the solubility of your reagents.[1][3] The presence of oxygen can deactivate the palladium catalyst.[3]

    • Recommendation: Common solvent systems include mixtures such as dioxane/water, toluene/water, or DMF/water.[3] It is imperative that all solvents are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by utilizing several freeze-pump-thaw cycles to prevent catalyst oxidation.[3]

  • Reaction Temperature: An inadequate reaction temperature can lead to a slow or incomplete reaction.[3]

    • Recommendation: Many Suzuki couplings require heating, typically in the range of 80-110 °C.[3] However, excessively high temperatures can lead to catalyst decomposition. If you suspect catalyst degradation, consider running the reaction at a lower temperature for a longer duration.[3]

  • Quality of Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, can be unstable and susceptible to degradation through processes like protodeboronation.[1][3]

    • Recommendation: It is best to use fresh, high-purity boronic acid. To enhance stability, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[1][3]

Problem 2: Presence of Significant Side Products

Q: My reaction is producing a notable amount of side products, such as the dehalogenated starting material (7-fluoroquinoline) or homocoupled boronic acid. How can I minimize these?

A: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.

  • Dehalogenation of this compound: This occurs when the bromine atom is replaced by a hydrogen atom.

    • Solution: The choice of base and solvent can influence this side reaction.[1] Screening different bases and ensuring anhydrous conditions (if your specific protocol allows) may help reduce dehalogenation.[1]

  • Homocoupling of the Boronic Acid: This leads to the formation of a biaryl product derived from the boronic acid.

    • Solution: This side reaction is often exacerbated by the presence of oxygen. Ensure rigorous degassing of your reaction mixture and maintain an inert atmosphere throughout the experiment.[4] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also help favor the desired cross-coupling reaction.[1]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid.

    • Solution: To address the instability of boronic acids, especially heteroaryl variants, you can use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] Minimizing the presence of water in non-aqueous systems and considering the use of a milder base can also be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for haloquinolines in Suzuki coupling?

A1: The reactivity of haloquinolines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl.[1] Iodoquinolines are the most reactive, followed by bromoquinolines. Chloroquinolines are the least reactive and often require more specialized and active catalyst systems.[1][2]

Q2: How can I improve the stability of my heteroaryl boronic acid?

A2: The instability of boronic acids, particularly heteroaryl boronic acids, is a frequent cause of low yields due to side reactions like protodeboronation.[1] To address this, you can:

  • Use fresh, high-purity boronic acid.

  • Convert the boronic acid to a more stable boronic ester, such as a pinacol ester.[1][3]

  • Utilize potassium trifluoroborate salts, which are known for their enhanced stability.[1][3]

Q3: What are some recommended starting conditions for optimizing the Suzuki coupling of this compound?

A3: A good starting point for optimization would be to use a catalyst system known to be effective for heteroaryl bromides. For example, Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos or XPhos. A common base to start with is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.

Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the boronic acid or its pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[1]

  • Seal the flask with a rubber septum.

Solvent Addition and Degassing:

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[5]

  • Add the chosen degassed solvent system (e.g., dioxane/water 4:1) via syringe.[1][5]

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3][5]

  • Monitor the progress of the reaction using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water.[5]

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[5]

  • Concentrate the filtrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

Table 1: Example Reaction Conditions for Suzuki Coupling of Bromoquinolines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane/H₂O901692
Pd(PPh₃)₄ (5)-Na₂CO₃ (3)DMF/H₂O110878
Pd(dppf)Cl₂ (3)-K₂CO₃ (2.5)Dioxane/H₂O852488

Note: These are representative conditions and yields may vary depending on the specific boronic acid used.

Visualizations

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling reagents Combine Reactants: - this compound - Boronic Acid/Ester - Pd Catalyst & Ligand - Base degas Degas System: - Evacuate & backfill with Ar/N₂ (3x) - Add degassed solvent reagents->degas reaction Reaction: - Heat to specified temperature - Stir vigorously degas->reaction monitoring Monitor Progress: - TLC / LC-MS reaction->monitoring workup Work-up: - Cool to RT - Dilute & Wash monitoring->workup Upon Completion purification Purification: - Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for the Suzuki coupling synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Yield? catalyst Is the catalyst/ligand optimal? start->catalyst Check base Is the base appropriate? catalyst->base If yes sol_catalyst Solution: - Screen different catalysts/ligands (e.g., Buchwald ligands) catalyst->sol_catalyst If no solvent Is the solvent degassed and suitable? base->solvent If yes sol_base Solution: - Try a different base (e.g., K₃PO₄, Cs₂CO₃) base->sol_base If no temp Is the temperature correct? solvent->temp If yes sol_solvent Solution: - Ensure thorough degassing - Screen other solvents solvent->sol_solvent If no boronic Is the boronic acid/ester stable and pure? temp->boronic If yes sol_temp Solution: - Adjust temperature (e.g., 80-110 °C) temp->sol_temp If no sol_boronic Solution: - Use fresh boronic acid - Consider pinacol ester boronic->sol_boronic If no

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of 2-Bromo-7-fluoroquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the purification of 2-Bromo-7-fluoroquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, regioisomers formed during bromination or fluorination, and byproducts from side reactions. Depending on the synthetic route, you may also encounter di-brominated or other halogenated quinoline derivatives. It is also not uncommon for residual catalysts or reagents from the synthesis to be present in the crude product.

Q2: My this compound derivative appears to be degrading during silica gel column chromatography. What is causing this and how can I prevent it?

A2: Decomposition on silica gel is a frequent issue when purifying quinoline derivatives. This is primarily due to the acidic nature of silica gel, which can react with the basic nitrogen of the quinoline ring. To prevent this, you can deactivate the silica gel by pre-treating it with a basic solution, such as an eluent containing 0.5-2% triethylamine (NEt₃). Alternatively, using a different stationary phase like neutral or basic alumina can be an effective solution.

Q3: I'm observing significant peak tailing for my compound during HPLC analysis. What are the likely causes and solutions?

A3: Peak tailing in HPLC is often caused by strong interactions between the basic quinoline derivative and acidic residual silanol groups on the stationary phase. To mitigate this, consider adding a basic modifier like triethylamine to your mobile phase. Using a highly end-capped column or switching to a different stationary phase, such as one designed for polar basic compounds, can also improve peak shape.

Q4: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the solution is highly supersaturated. To address this, you can try adding a small amount of a co-solvent in which your compound is more soluble to the hot solution. Alternatively, allowing the solution to cool more slowly can promote crystal formation over oiling. If these methods fail, a different recrystallization solvent or a solvent/anti-solvent system may be necessary.

Q5: How can I effectively separate regioisomers of this compound?

A5: Separating regioisomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is often the most effective technique for this purpose, offering high resolution. Careful optimization of the mobile phase and stationary phase is crucial. For column chromatography, a very shallow solvent gradient and a high-resolution silica gel or a specialized stationary phase may be required. In some cases, fractional crystallization may also be a viable, albeit more difficult, option.

Troubleshooting Guides

Column Chromatography Issues
Issue Potential Cause(s) Suggested Solution(s)
Product Decomposition on Column Acidic nature of silica gel.- Pre-treat silica gel with a basic modifier (e.g., 1-2% triethylamine in eluent).- Use an alternative stationary phase like neutral or basic alumina.[1]
Poor Separation / Tailing Peaks Strong interaction with stationary phase.- Add a basic modifier (e.g., triethylamine) to the eluent.- Optimize the solvent system for better separation.- Consider using a different stationary phase.
Compound Stuck on the Column Compound is too polar for the chosen eluent system.- Gradually increase the polarity of the mobile phase.- If using normal phase, consider switching to reverse-phase chromatography.
Co-elution of Impurities Similar polarity of product and impurities.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation.- Employ a shallower solvent gradient during elution.- Consider using preparative HPLC for difficult separations.
Recrystallization Issues
Issue Potential Cause(s) Suggested Solution(s)
"Oiling Out" - Compound is insoluble at the solvent's boiling point.- Solution is highly supersaturated.- Add a small amount of a co-solvent to increase solubility.- Allow the solution to cool more slowly.- Try a different recrystallization solvent.
No Crystal Formation - Solution is not sufficiently concentrated.- Inappropriate solvent choice.- Slowly evaporate some of the solvent to increase concentration.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.- Screen for a more suitable solvent.
Low Recovery - Too much solvent was used.- Compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Choose a solvent in which the compound has lower solubility at cold temperatures.
Colored Impurities in Crystals Impurities are trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb the product).- Perform a second recrystallization.

Quantitative Data Summary

The following tables summarize typical purity and yield data for the purification of quinoline derivatives. Note that specific results for this compound may vary depending on the crude sample's purity and the exact protocol followed.

Table 1: Purity of Halogenated Quinoline Derivatives After Purification

Purification MethodStarting Purity (%)Final Purity (%)Analytical Method
Column Chromatography~85>98HPLC
Recrystallization~90>99HPLC, NMR
Preparative HPLC~95>99.5HPLC

Table 2: Yield of Purified Halogenated Quinoline Derivatives

Purification MethodTypical Yield Range (%)
Column Chromatography60 - 85
Recrystallization70 - 90
Preparative HPLC50 - 80

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into the column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, and then carefully add it to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the desired compound. If peak tailing is observed on TLC, consider adding 0.5% triethylamine to the eluent.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask, condenser, and other standard laboratory glassware

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent (sparingly soluble at room temperature, but fully soluble at the boiling point).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visual Workflow and Logic Diagrams

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude this compound dissolve Dissolve in Minimum Solvent crude->dissolve column Column Chromatography dissolve->column recrystallize Recrystallization dissolve->recrystallize tlc TLC Analysis of Fractions column->tlc pure_product Pure Product recrystallize->pure_product combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate evaporate->pure_product

Caption: General purification workflow for this compound.

troubleshooting_workflow cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions Solutions start Purification Issue Identified decomposition Decomposition on Column? start->decomposition tailing Peak Tailing? start->tailing oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals deactivate_silica Deactivate Silica / Use Alumina decomposition->deactivate_silica Yes add_modifier Add Basic Modifier to Eluent tailing->add_modifier Yes slow_cooling Slower Cooling / Change Solvent oiling_out->slow_cooling Yes concentrate Concentrate Solution / Induce Crystallization no_crystals->concentrate Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Overcoming challenges in the scale-up synthesis of 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to support researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up synthesis of 2-Bromo-7-fluoroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely applicable method for synthesizing this compound, particularly for scale-up, is the Sandmeyer reaction.[1][2][3] This chemical reaction allows for the synthesis of aryl halides from aryl diazonium salts.[1][4] The process involves two main steps: the diazotization of a primary aromatic amine (2-Amino-7-fluoroquinoline) to form a diazonium salt, followed by the displacement of the diazonium group with a bromide ion using a copper(I) bromide catalyst.[2][4][5]

Q2: What are the primary challenges during the scale-up of the diazotization step?

A2: The primary challenges in scaling up the diazotization of 2-Amino-7-fluoroquinoline are:

  • Thermal Stability: Aryl diazonium salts are often thermally unstable and can decompose exothermically if the temperature is not strictly controlled, typically between 0-5 °C.

  • Reagent Addition: Slow, controlled addition of sodium nitrite is crucial to manage the reaction exotherm and prevent localized overheating.

  • Side Reactions: Excess nitrous acid can lead to unwanted side reactions. The presence of a nitrous acid scavenger (e.g., urea or sulfamic acid) is often necessary after the reaction is complete.

Q3: How can I minimize the formation of byproducts during the Sandmeyer reaction?

A3: Byproduct formation is a common issue. To minimize impurities such as 7-fluoroquinolin-2-ol and biaryl compounds, consider the following:

  • Catalyst Quality: Use a high-purity, active copper(I) bromide catalyst. The reaction is initiated by a one-electron transfer from the copper(I) catalyst.[1]

  • Temperature Control: Maintain the recommended temperature during the addition of the diazonium salt solution to the CuBr solution. Premature decomposition of the diazonium salt at higher temperatures can lead to phenol formation.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

  • pH Control: The reaction is typically performed in a strongly acidic medium (e.g., HBr) to ensure the stability of the diazonium salt and provide a source of bromide ions.

Q4: What are the most effective methods for purifying this compound on a larger scale?

A4: On a laboratory scale, column chromatography is effective. For scale-up, this can be costly and time-consuming. The preferred methods are:

  • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds. A suitable solvent system must be identified through screening.

  • Slurry Washes: Washing the crude product with a series of appropriate solvents can effectively remove many impurities without the need for a full recrystallization.

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification, although its boiling point is high (295.7°C at 760 mmHg).[6]

Q5: Which analytical techniques are recommended for in-process controls and final product release?

A5: A combination of analytical methods is recommended for robust quality control:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress, identifying impurities, and determining the final purity of the product.[7]

  • Gas Chromatography (GC): Can be used for purity assessment, especially for checking for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.

  • UV-Visible Spectrophotometry: A simple and rapid technique that can be used for quantitative analysis once a calibration curve is established.[8][9][10]

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inactive Cu(I) catalyst. 4. Incorrect reaction temperature.1. Ensure slow, portion-wise addition of sodium nitrite at 0-5 °C. Test for complete diazotization using starch-iodide paper. 2. Maintain strict temperature control (0-5 °C) throughout the diazotization and addition steps. 3. Use freshly prepared or high-quality commercial CuBr. 4. Optimize the temperature for the Sandmeyer step; it may require gentle warming after the addition is complete.
Presence of 7-fluoroquinolin-2-ol Impurity 1. Reaction temperature was too high, causing the diazonium salt to react with water. 2. Insufficient bromide ion concentration.1. Improve cooling efficiency and slow down the addition rate of the diazonium salt solution. 2. Ensure a sufficient excess of hydrobromic acid is used in both the diazotization and the Sandmeyer steps.
Dark, Tarry Crude Product 1. Significant decomposition or polymerization side reactions. 2. Reaction temperature was uncontrolled. 3. Presence of oxidative impurities.1. Re-evaluate all reaction parameters, including stoichiometry and addition rates. 2. Ensure robust temperature monitoring and control. 3. Degas solvents and consider running the reaction under an inert nitrogen atmosphere.
Difficult Product Isolation/Purification 1. Oily or non-crystalline crude product. 2. Presence of persistent, structurally similar impurities.1. Perform a solvent screen to find a suitable recrystallization solvent or solvent system (e.g., ethanol, isopropanol, heptane/ethyl acetate). 2. Consider a charcoal treatment during recrystallization to remove colored impurities. If recrystallization fails, preparative chromatography may be necessary.

Experimental Protocols

Protocol: Synthesis of this compound via Sandmeyer Reaction

Disclaimer: This protocol is a representative example. All procedures, especially at scale, should be thoroughly evaluated for safety and optimized in a laboratory setting before implementation.

Step 1: Diazotization of 2-Amino-7-fluoroquinoline

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-Amino-7-fluoroquinoline (1.0 eq).

  • Add 48% hydrobromic acid (HBr) (4.0-5.0 eq) and cool the resulting slurry to 0-5 °C.

  • In a separate vessel, prepare a solution of sodium nitrite (NaNO₂) (1.1-1.2 eq) in deionized water.

  • Slowly add the sodium nitrite solution to the reactor via the addition funnel, ensuring the internal temperature is maintained between 0-5 °C. The addition should take approximately 1-2 hours.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Check for the completion of diazotization using starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).

  • Add a small amount of sulfamic acid or urea to quench any excess nitrous acid until the starch-iodide test is negative.

Step 2: Sandmeyer Bromination

  • In a separate, larger reactor, prepare a solution of copper(I) bromide (CuBr) (1.2-1.5 eq) in 48% HBr. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the CuBr solution. A vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction mixture by pouring it into a mixture of ice and water.

  • Neutralize the mixture to pH 7-8 using a base such as sodium hydroxide or sodium carbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/heptane mixture) to yield this compound as a solid.

Visualizations

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A 2-Amino-7-fluoroquinoline B 7-Fluoroquinoline-2-diazonium bromide (in situ) A->B NaNO₂, HBr 0-5 °C C This compound B->C CuBr 0-60 °C - N₂ G Start Reaction Complete (TLC/HPLC Analysis) Purity Is Product Purity >95%? Start->Purity Yield Is Yield >70%? Purity->Yield Yes Recrystallize Perform Recrystallization or Slurry Wash Purity->Recrystallize No Proceed Proceed to Final Drying & Packaging Yield->Proceed Yes Troubleshoot Troubleshoot Reaction: - Check Reagent Quality - Verify Temperatures - Analyze Byproducts Yield->Troubleshoot No Reanalyze Re-analyze Purity Recrystallize->Reanalyze Reanalyze->Purity G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Final Analysis A Charge Reactor with 2-Amino-7-fluoroquinoline & HBr D Cool Reactor to 0-5 °C A->D B Prepare NaNO₂ Solution E Perform Diazotization (Add NaNO₂ Solution) B->E C Prepare CuBr Solution F Add Diazonium Salt to CuBr Solution C->F D->E E->F G Warm to RT, then Heat to 50-60 °C F->G H Quench & Neutralize G->H I Extract with Solvent H->I J Wash, Dry, Concentrate I->J K Recrystallize Crude Product J->K L Analyze Final Product (HPLC, NMR, MS) K->L

References

Stability of 2-Bromo-7-fluoroquinoline under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Bromo-7-fluoroquinoline under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the reliable use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: To ensure the integrity of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated. For long-term storage, refrigeration is advised. Avoid exposure to moisture, strong oxidizing agents, and direct sunlight.

Q2: Is this compound stable in common organic solvents?

A2: this compound is generally soluble and stable in common anhydrous organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), dioxane, and toluene, particularly for use in cross-coupling reactions. However, prolonged storage in solution, especially in protic solvents or in the presence of trace amounts of water, may lead to gradual degradation. It is always best practice to prepare solutions fresh before use.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in public literature, based on the chemistry of related halo-aromatic and quinoline compounds, potential degradation routes include:

  • Hydrolysis: Under strongly acidic or basic aqueous conditions, the bromo-substituent may undergo nucleophilic substitution to form 2-hydroxy-7-fluoroquinoline.

  • Photodegradation: Exposure to UV light can lead to dehalogenation or other complex rearrangements of the quinoline ring.

  • Oxidative Degradation: Strong oxidizing agents can potentially oxidize the quinoline ring system.

  • Thermal Decomposition: At high temperatures, decomposition may occur, potentially with the release of hydrogen bromide (HBr) or hydrogen fluoride (HF).[1][2][3]

Q4: Can I use this compound in aqueous media?

A4: The use of this compound in aqueous media, especially at non-neutral pH and elevated temperatures, should be approached with caution due to the risk of hydrolysis. If aqueous conditions are necessary, it is crucial to perform control experiments to assess the stability of the starting material over the course of the reaction.

Stability Under Stress: Forced Degradation Studies

Quantitative stability data for this compound is not widely available in peer-reviewed literature. Therefore, it is recommended that researchers perform forced degradation studies to understand its stability under their specific experimental conditions. These studies are essential for developing stability-indicating analytical methods.[4][5][6]

Illustrative Quantitative Data from a Forced Degradation Study

The following table presents an example of the type of data that would be generated from a forced degradation study on this compound. Note: This data is illustrative and not based on experimental results.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product (Predicted)
Acid Hydrolysis 0.1 M HCl248015%7-Fluoroquinolin-2(1H)-one
Base Hydrolysis 0.1 M NaOH248025%7-Fluoroquinolin-2(1H)-one
Oxidation 3% H₂O₂2425 (RT)10%Oxidized quinoline species
Thermal Solid State481055%Undetermined
Photolytic UV Light (254 nm)2425 (RT)30%Debrominated & other products

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[4][7]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

    • Thermal Degradation: Place a known amount of solid this compound in a 105°C oven for 48 hours. At specified time points, dissolve a portion of the solid in acetonitrile for HPLC analysis.

    • Photolytic Degradation: Expose a solution of this compound (e.g., 0.1 mg/mL in acetonitrile) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark. At specified time points, analyze the solution by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.[8][9][10][11]

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Ensure mass balance is within an acceptable range (typically 95-105%) to account for all degradation products.[12]

Troubleshooting Guides

Problem 1: My reaction using this compound as a starting material is giving a low yield, and I see an unexpected polar byproduct on my TLC.

  • Possible Cause: If your reaction involves aqueous or acidic conditions, even if mild, you may be experiencing hydrolysis of the starting material to 7-Fluoroquinolin-2(1H)-one. This byproduct is significantly more polar than the starting material.

  • Solution:

    • Confirm the identity of the byproduct using techniques like LC-MS.

    • Minimize water in your reaction by using anhydrous solvents and reagents.

    • If acidic conditions are required, consider using a weaker or non-aqueous acid.

    • Lower the reaction temperature to reduce the rate of hydrolysis.

Problem 2: The this compound solid has turned yellow/brown upon storage.

  • Possible Cause: Discoloration can be a sign of degradation, potentially due to exposure to light or air (oxidation).

  • Solution:

    • Check the purity of the material by HPLC before use.

    • If degradation is significant, purification by recrystallization or column chromatography may be necessary.

    • Ensure future storage is in a tightly sealed, opaque container, under an inert atmosphere, and in a cool, dark place.

Problem 3: In a Suzuki or Buchwald-Hartwig coupling reaction, I am observing significant amounts of de-brominated starting material (7-fluoroquinoline).

  • Possible Cause: This side reaction, known as hydrodehalogenation, can occur under certain cross-coupling conditions. It can be promoted by factors such as the choice of base, ligand, or solvent, or the presence of impurities.

  • Solution:

    • Screen different palladium catalysts, ligands, and bases. Bulky phosphine ligands are often effective in minimizing this side reaction.

    • Ensure your reaction is performed under strictly anaerobic conditions.

    • Use high-purity starting materials and anhydrous solvents.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 80°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 80°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (Solid, 105°C) prep_stock->thermal photo Photolytic (UV Light, RT) prep_stock->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic start Low Yield or Unexpected Byproduct in Reaction check_purity Check Purity of Starting Material (SM) start->check_purity is_pure Is SM Pure? check_purity->is_pure purify Purify SM is_pure->purify No check_conditions Review Reaction Conditions (Aqueous? Acidic? Temp?) is_pure->check_conditions Yes purify->check_conditions hydrolysis Potential Hydrolysis? check_conditions->hydrolysis optimize Optimize Conditions: - Anhydrous Solvents - Weaker Acid - Lower Temp hydrolysis->optimize Yes dehalogenation Potential Dehalogenation? hydrolysis->dehalogenation No end Improved Reaction Outcome optimize->end optimize_coupling Optimize Coupling: - Screen Ligands/Bases - Strict Anaerobic Conditions dehalogenation->optimize_coupling Yes dehalogenation->end No optimize_coupling->end

Caption: Troubleshooting logic for reactions involving this compound.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the catalyst selection and optimization for cross-coupling reactions of 2-Bromo-7-fluoroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective cross-coupling reactions for functionalizing this compound?

A1: The most effective and widely used palladium-catalyzed cross-coupling reactions for functionalizing this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is often the first choice due to the commercial availability and stability of boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with a wide variety of primary and secondary amines. This reaction is crucial for introducing nitrogen-containing functionalities.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of alkynylated quinolines.[1][2]

  • Heck Coupling: For the arylation or vinylation of the quinoline core with alkenes.

Q2: How does the fluorine atom at the 7-position influence the reactivity of this compound in cross-coupling reactions?

A2: The fluorine atom at the 7-position is an electron-withdrawing group. This generally increases the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.[3] This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions compared to non-fluorinated analogues. However, it can also influence side reactions, and catalyst/ligand selection should be made to ensure high selectivity and suppress undesired pathways.

Q3: What are the key starting points for catalyst and ligand selection for a Suzuki-Miyaura coupling of this compound?

A3: For Suzuki-Miyaura coupling of this compound, a good starting point is a combination of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand. Common choices include:

  • Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like Pd(PPh₃)₄ and PdCl₂(dppf).

  • Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective for heteroaryl halides. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is also a robust and commonly used ligand.

Q4: Which bases are recommended for cross-coupling reactions with this compound?

A4: The choice of base is critical and depends on the specific coupling reaction and the functional groups present in the coupling partners.

  • Suzuki-Miyaura: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for heteroaryl substrates.[4] The use of an aqueous solvent mixture is often necessary to solubilize these bases.

  • Buchwald-Hartwig: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[5]

  • Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often in combination with a copper(I) co-catalyst.[6]

  • Heck: Organic bases like triethylamine (Et₃N) or inorganic bases like NaOAc or K₂CO₃ are frequently employed.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst. Use freshly opened and high-purity palladium precatalysts and ligands. Consider using a pre-activated catalyst.
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, dppf). The optimal ligand can be substrate-dependent.
Ineffective Base Ensure the base is finely powdered and fresh. For K₃PO₄, the presence of a small amount of water can be beneficial. Consider switching to a stronger base like Cs₂CO₃.
Poor Solvent Choice Ensure the solvent is anhydrous and degassed. Common solvents include dioxane, toluene, and DMF, often with water as a co-solvent to aid base solubility.
Boronic Acid Decomposition Protodeboronation (hydrolysis of the boronic acid) can be a significant side reaction. Use the boronic acid as soon as possible after purchase or preparation. Consider using a more stable boronic ester (e.g., pinacol ester).
Low Reaction Temperature Gradually increase the reaction temperature. For challenging couplings, temperatures up to 100-120 °C may be necessary.
Problem 2: Significant Side Product Formation
Side Product Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen; high reaction temperature.Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere. Lower the reaction temperature if possible.
Dehalogenation (Bromo to H) Presence of water or other protic sources; certain ligands/bases.Use anhydrous solvents and reagents. Screen different bases; sometimes a weaker base can suppress this side reaction.
Protodeboronation Electron-rich or heteroaryl boronic acids are prone to this.Use a pinacol boronate ester instead of the boronic acid. Minimize reaction time.

Quantitative Data from Literature

The following tables summarize representative data for various cross-coupling reactions with bromo-substituted quinolines and related heterocycles. Note that optimal conditions for this compound may require some optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
16-Bromoquinoline derivativePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80Good
25-Bromo-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80>90[8]
34-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O10095[9]
4Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O10072[10]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
16-Bromo-4-(trifluoromethyl)quinolineMorpholinePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene11088[11]
24-Bromo-N,N-dimethylanilineMorpholine[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)t-BuONaToluene10095[12]
37-TriflylcoumarinBenzophenone iminePd(OAc)₂BINAPCs₂CO₃THFReflux70[5]
42-BromopyridineVolatile aminesPd(OAc)₂ (5)dppp (5)NaOtBuToluene8055-98[13]
Table 3: Representative Conditions for Sonogashira Coupling
EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
16-Bromoquinoline derivativePhenylacetylenePd(OAc)₂PPh₃Et₃NDMF8088[1]
28-(Benzyloxy)-5-chloro-7-iodoquinolinePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF80Good[6]
34-IodoanisolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT97[14]
46-Bromo-3-fluoro-2-cyanopyridineFunctionalized alkynesPd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT43-97[15]
Table 4: Representative Conditions for Heck Reaction
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1BromobenzeneStyrenePd-complex 6 (2)-K₂CO₃DMF6092[7]
2Aryl BromideStyrenePd(OAc)₂ (0.25)-Et₃NDMF130>90[16]
3Aryl Bromide1H,1H,2H-perfluoro-1-alkeneHerrmann-Beller palladacycle (0.5-1)-NaOAcDMF->90[3]
4Benzyl alcohol (in situ alkene)Aryl BromidePd(dba)₂ (2)P(t-Bu)₃·HBF₄ (0.06)Et₃NDMF10066-85[17]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_substrate Substrate Integrity Check start Low or No Conversion check_inert Is the atmosphere inert? start->check_inert check_reagents Are catalyst/ligand reagents fresh & pure? check_inert->check_reagents Yes solution Reaction Optimized check_inert->solution No -> Purge with Ar/N2 screen_ligands Screen different ligands check_reagents->screen_ligands Yes check_reagents->solution No -> Use fresh reagents check_base Is the base appropriate and active? screen_ligands->check_base check_solvent Is the solvent degassed and suitable? check_base->check_solvent Yes check_base->solution No -> Screen bases check_temp Is the temperature high enough? check_solvent->check_temp Yes check_solvent->solution No -> Use dry, degassed solvent check_sm_purity Are starting materials pure? check_temp->check_sm_purity check_temp->solution No -> Increase temperature check_boronic_acid Is the boronic acid degrading? check_sm_purity->check_boronic_acid Yes check_sm_purity->solution No -> Purify starting materials check_boronic_acid->solution Issue Resolved check_boronic_acid->solution Yes -> Use boronate ester

References

Minimizing debromination of 2-Bromo-7-fluoroquinoline in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-7-fluoroquinoline. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in coupling reactions. Our focus is to help you minimize the undesired side reaction of debromination and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of coupling reactions with this compound, and why is it a concern?

A1: Debromination, also known as hydrodebromination, is a significant side reaction where the bromine atom at the 2-position of the quinoline ring is replaced by a hydrogen atom. This leads to the formation of 7-fluoroquinoline as a byproduct. This is problematic as it reduces the yield of your desired coupled product and introduces a purification challenge due to the often similar physical properties of the product and the debrominated byproduct.[1]

Q2: Which types of coupling reactions are most susceptible to debromination with this compound?

A2: Palladium-catalyzed cross-coupling reactions are particularly prone to this debromination side reaction. These include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1] The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in promoting or suppressing this undesired pathway.[1]

Q3: What are the primary factors that contribute to the debromination of this compound?

A3: Several key factors can influence the extent of debromination:

  • Catalyst System: The selection of the palladium precursor and the phosphine ligand is critical.[1]

  • Base: The strength and type of base used can significantly impact the reaction outcome. Strong bases can sometimes promote debromination.[2][3]

  • Solvent: The polarity and protic nature of the solvent can play a role. Protic solvents can act as a source of protons for the debromination process.[2][3]

  • Temperature: Higher reaction temperatures often accelerate the rate of debromination.[1][3]

  • Reaction Time: Prolonged reaction times can lead to an increased accumulation of the debrominated byproduct.[1]

  • Presence of Reducing Agents: Impurities or reagents that can act as hydride sources will promote debromination.[1]

Troubleshooting Guides

Issue: Significant Formation of 7-Fluoroquinoline (Debrominated Byproduct)

If you are observing a significant amount of the debrominated byproduct, 7-fluoroquinoline, in your coupling reaction, the following troubleshooting guides for specific reaction types can help you address the issue.

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant peak corresponding to 7-fluoroquinoline in LC-MS or GC-MS analysis.

  • Complex purification due to similar polarities of the product and the debrominated byproduct.

Troubleshooting Workflow:

start Significant Debromination in Suzuki Coupling base Evaluate Base start->base Initial Step ligand Change Ligand base->ligand If debromination persists end Debromination Minimized base->end Issue Resolved temperature Lower Temperature ligand->temperature If debromination persists ligand->end Issue Resolved solvent Check Solvent temperature->solvent If debromination persists temperature->end Issue Resolved boronic_acid Assess Boronic Acid/Ester Quality solvent->boronic_acid If debromination persists solvent->end Issue Resolved boronic_acid->end Issue Resolved

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Corrective Actions:

ParameterRecommendationRationale
Base Switch from strong bases (e.g., NaOt-Bu, NaOH) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][3]Strong bases can generate hydride species that are often responsible for debromination. Weaker bases are less prone to this side reaction.[2]
Catalyst/Ligand Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1]These ligands can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the debromination pathway.
Temperature Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[1][3]Side reactions like debromination often have a higher activation energy. Lowering the temperature can selectively slow down the undesired pathway more than the desired coupling.
Solvent Ensure the use of anhydrous, degassed aprotic solvents (e.g., dioxane, THF, toluene). Avoid protic solvents like alcohols if possible.[2]Protic solvents can act as a source of protons or hydrides, facilitating debromination. Rigorous degassing is crucial to prevent catalyst deactivation and side reactions.
Reagent Purity Verify the purity of the boronic acid/ester. Use fresh, high-quality reagents.Boronic acids can degrade over time, and impurities can interfere with the catalytic cycle or contribute to side reactions.

Symptoms:

  • Low yield of the desired aminated quinoline.

  • Significant formation of 7-fluoroquinoline.

  • Formation of palladium black, indicating catalyst decomposition.

Troubleshooting Workflow:

start Significant Debromination in Buchwald-Hartwig Amination base Optimize Base start->base Initial Step ligand Select Appropriate Ligand base->ligand If debromination persists end Debromination Minimized base->end Issue Resolved temperature Adjust Temperature ligand->temperature If debromination persists ligand->end Issue Resolved catalyst_loading Check Catalyst Loading temperature->catalyst_loading If debromination persists temperature->end Issue Resolved catalyst_loading->end Issue Resolved

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Corrective Actions:

ParameterRecommendationRationale
Base While strong bases like NaOt-Bu or LHMDS are often required, their concentration and the reaction temperature should be carefully optimized. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃) may be beneficial.[1]The choice of base is critical in preventing hydrodehalogenation. Milder bases can reduce the rate of debromination.
Catalyst/Ligand Switch to a more electron-rich and sterically hindered ligand such as XPhos, SPhos, or RuPhos.[1]These ligands can promote the desired reductive elimination over competing side reactions and stabilize the palladium catalyst.
Temperature Lower the reaction temperature. While this may slow down the reaction rate, it can significantly reduce the extent of debromination.[1]Debromination is often more sensitive to temperature changes than the desired coupling reaction.
Catalyst Degradation The formation of palladium black can lead to non-selective catalysis, including debromination. Using pre-catalysts or ensuring a well-defined active catalyst can mitigate this.Palladium black can have different catalytic activity and may promote side reactions.

Symptoms:

  • Low yield of the desired alkynylated quinoline.

  • Significant formation of 7-fluoroquinoline.

  • Homocoupling of the alkyne (Glaser coupling) may also be observed.

Troubleshooting Workflow:

start Significant Debromination in Sonogashira Coupling base_solvent Evaluate Base and Solvent start->base_solvent Initial Step catalyst_system Modify Catalyst System base_solvent->catalyst_system If debromination persists end Debromination Minimized base_solvent->end Issue Resolved temperature Lower Temperature catalyst_system->temperature If debromination persists catalyst_system->end Issue Resolved copper_free Consider Copper-Free Conditions temperature->copper_free If debromination persists temperature->end Issue Resolved copper_free->end Issue Resolved

Caption: Troubleshooting workflow for Sonogashira coupling.

Corrective Actions:

ParameterRecommendationRationale
Base and Solvent Use a milder amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an aprotic solvent like THF or dioxane.Stronger bases can contribute to debromination. The choice of amine base is crucial for the Sonogashira reaction's success.
Catalyst System Use a standard Sonogashira catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a ligand. For challenging substrates, screening different palladium sources and phosphine ligands may be necessary.[2]The choice of catalyst and ligand can significantly impact selectivity and minimize side reactions.
Temperature Attempt the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C).Higher temperatures can increase the likelihood of debromination.
Copper Co-catalyst Consider using copper-free Sonogashira conditions.While copper(I) is a common co-catalyst, it can sometimes promote side reactions. Copper-free protocols may offer better results in some cases.

Data Presentation

The following tables provide representative data on how the choice of reaction parameters can influence the yield of the desired product versus the debrominated side product in coupling reactions of bromo-heterocycles. These are illustrative examples and may require optimization for this compound.

Table 1: Representative Effect of Base on a Suzuki-Miyaura Coupling

EntryBaseTemperature (°C)Desired Product Yield (%)Debrominated Product (%)
1NaOt-Bu1004535
2K₂CO₃1007510
3K₃PO₄8085<5
4Cs₂CO₃8090<5

Table 2: Representative Effect of Ligand on a Buchwald-Hartwig Amination

EntryLigandTemperature (°C)Desired Product Yield (%)Debrominated Product (%)
1PPh₃1103040
2BINAP1106025
3XPhos100888
4RuPhos10092<5

Experimental Protocols

The following are detailed, representative methodologies for key coupling reactions. Note: These are starting points and may require optimization for your specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[2]

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).[2]

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[2]

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.[1]

  • Add this compound.

  • Add anhydrous toluene, followed by the amine.

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling (Copper-Free)

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or 2-methyltetrahydrofuran

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and Cs₂CO₃.[4]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent.[4]

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne.[4]

  • Stir the reaction at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts.

  • Wash the celite pad with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

References

Troubleshooting low yields in reactions involving 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-7-fluoroquinoline in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges and help optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is a heterocyclic aromatic compound with two key reactive sites for cross-coupling reactions. The bromine atom at the 2-position is the primary site for oxidative addition in palladium-catalyzed couplings. The fluorine atom at the 7-position is generally less reactive in these conditions but influences the electronic properties of the quinoline ring. The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, which can sometimes lead to catalyst inhibition or require the use of specific ligands to overcome this effect.

Q2: How does the fluorine substituent at the 7-position affect the reactivity of the C-Br bond at the 2-position?

A2: The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the 2-bromoquinoline system. This electron-withdrawing effect can make the carbon-bromine bond more susceptible to oxidative addition by a low-valent palladium catalyst, a key step in many cross-coupling reactions.[1] However, the overall electronic nature of the quinoline ring system is complex, and the interplay of the nitrogen and fluorine atoms will dictate the precise reactivity.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry place, away from light and moisture. It is typically a solid at room temperature. To ensure its stability and prevent degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for extended periods.

Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired coupled product.

This is a common issue that can arise from several factors. The following troubleshooting guide will help you diagnose and resolve the problem.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Boronic acid/ester stable? Aryl halide pure? Correct stoichiometry? check_reagents->sub_reagents optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Seem Correct sub_conditions Degassing sufficient? Temperature optimal? Reaction time adequate? check_conditions->sub_conditions optimize_base Select Appropriate Base optimize_catalyst->optimize_base sub_catalyst Pd source (Pd(0) vs Pd(II))? Ligand choice (e.g., SPhos, XPhos)? Catalyst loading? optimize_catalyst->sub_catalyst optimize_solvent Choose Suitable Solvent optimize_base->optimize_solvent sub_base Base strength (e.g., K2CO3, K3PO4)? Base solubility? optimize_base->sub_base troubleshoot_side_reactions Address Side Reactions optimize_solvent->troubleshoot_side_reactions sub_solvent Solvent system (e.g., Dioxane/H2O, Toluene/H2O)? Affects base solubility? optimize_solvent->sub_solvent success Improved Yield troubleshoot_side_reactions->success sub_side_reactions Homocoupling? Debromination? troubleshoot_side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Q: Why is my Suzuki coupling reaction with this compound failing or giving low yields?

A: Low yields in Suzuki couplings involving this compound can be attributed to several factors. Here's a breakdown of potential causes and solutions:

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Instability: Boronic acids, especially heteroaromatic ones, can be unstable and prone to degradation (protodeboronation). Ensure your boronic acid or ester is pure and has been stored correctly. Consider using a more stable boronic ester derivative like a pinacol or MIDA ester.

    • Incorrect Stoichiometry: Typically, a slight excess of the boronic acid (1.1-1.5 equivalents) is used. Verify your calculations and weighings.

  • Reaction Conditions:

    • Insufficient Degassing: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[2] Ensure your solvent and reaction mixture are thoroughly degassed by methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the mixture.

    • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to 60-100 °C.

  • Catalyst System:

    • Catalyst Choice: For challenging substrates like 2-substituted quinolines, a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) may be more effective than a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂) that requires in-situ reduction.

    • Ligand Selection: The nitrogen atom in the quinoline ring can coordinate to the palladium center and inhibit catalysis.[2] Using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can often overcome this issue and promote the desired cross-coupling.

    • Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might improve the yield.

  • Base and Solvent:

    • Base Strength and Solubility: The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base's effectiveness can depend on its solubility in the chosen solvent system. For instance, K₃PO₄ is often used in dioxane/water mixtures.

    • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or THF/water) is commonly used. The solvent system affects the solubility of the reagents and the base, which in turn impacts the reaction rate.

Optimized Suzuki Coupling Conditions (Example)

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Boronic Acid/Ester Arylboronic acid (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)
Temperature 90 °C
Reaction Time 12-24 h

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) to the flask.

  • Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Issue: Low conversion or formation of side products.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with this compound depends on the careful selection of the catalyst system and reaction conditions.

Troubleshooting Logic:

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_amine Amine Quality & Nucleophilicity start->check_amine check_base Base Strength & Steric Hindrance check_amine->check_base Amine is suitable sub_amine Primary or secondary amine? Sterically hindered? check_amine->sub_amine optimize_catalyst Optimize Catalyst & Ligand check_base->optimize_catalyst Base is appropriate sub_base Weak vs. strong base (e.g., Cs2CO3 vs. NaOtBu)? Base compatibility with functional groups? check_base->sub_base check_temp_time Adjust Temperature & Time optimize_catalyst->check_temp_time sub_catalyst Generation of ligand (e.g., Josiphos, Buchwald ligands)? Pd precatalyst? optimize_catalyst->sub_catalyst identify_byproducts Analyze for Side Products check_temp_time->identify_byproducts success Improved Yield identify_byproducts->success sub_byproducts Debromination? Amine decomposition? identify_byproducts->sub_byproducts

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Q: What are the common pitfalls when performing a Buchwald-Hartwig amination with this compound?

A: Challenges in this reaction often stem from the choice of catalyst, base, and the nature of the amine coupling partner.

  • Catalyst and Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. Different "generations" of Buchwald ligands have been developed to couple a wide range of amines.[3][4] For a heteroaromatic substrate like this compound, ligands such as XPhos, SPhos, or BrettPhos are often good starting points. The choice may also depend on whether you are using a primary or secondary amine.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, especially if your substrate is sensitive to the strongly basic conditions of NaOtBu.

  • Side Reactions:

    • Debromination: A common side reaction is the reduction of the aryl halide to the corresponding arene (dehalogenation or hydrodehalogenation).[3] This can be minimized by using the appropriate ligand and ensuring anhydrous conditions.

    • Amine Decomposition: Some amines may be unstable at elevated temperatures. It's important to choose a reaction temperature that is high enough for the reaction to proceed but not so high that it leads to decomposition.

Recommended Buchwald-Hartwig Amination Conditions

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Amine Primary or secondary amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst
Ligand XPhos (2-4 mol%) or other appropriate Buchwald ligand
Base NaOtBu (1.4 equiv)
Solvent Toluene or Dioxane (anhydrous)
Temperature 80-110 °C
Reaction Time 4-24 h

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • In a separate vial, dissolve this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), and XPhos (0.02-0.04 mmol) in anhydrous toluene or dioxane (5 mL).

  • Add the solution of the reagents to the Schlenk tube containing the base.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

Issue: Low yield and/or formation of alkyne homocoupling (Glaser coupling) product.

The Sonogashira coupling is an effective method for forming carbon-carbon bonds between aryl halides and terminal alkynes.

Q: How can I improve the yield of my Sonogashira coupling with this compound and prevent side reactions?

A: Optimizing the catalyst system and reaction conditions is key to a successful Sonogashira coupling.

  • Catalyst System:

    • Traditional vs. Copper-Free: The classic Sonogashira reaction uses a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI). While effective, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling).[5]

    • Copper-Free Conditions: To avoid alkyne homocoupling, copper-free Sonogashira protocols have been developed. These often employ specific palladium catalysts and ligands, and may require a different base or solvent system.

  • Base and Solvent: A mild base such as a tertiary amine (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) is typically used as both the base and often as a co-solvent. Other solvents like THF, DMF, or acetonitrile can also be used.

  • Reaction Atmosphere: As with other palladium-catalyzed reactions, it is crucial to perform the Sonogashira coupling under an inert atmosphere to prevent oxidative degradation of the catalyst and reagents.

Comparative Sonogashira Coupling Conditions

ParameterTraditional (with Copper)Copper-Free
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)
Co-catalyst CuI (1-3 mol%)None
Base Et₃NEt₃N or other amine base
Solvent THF or DMFTHF or DMF
Temperature Room Temperature to 60 °CRoom Temperature to 80 °C

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (5 mL) and Et₃N (2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise with stirring.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

Impact of solvent and base on the reactivity of 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-7-fluoroquinoline. The following sections detail the impact of solvent and base selection on common cross-coupling and substitution reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in three main types of reactions:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically for the synthesis of 2-aryl-7-fluoroquinolines.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds for the synthesis of 2-amino-7-fluoroquinolines.

  • Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces the bromide, although this is less common than palladium-catalyzed reactions for this specific substrate.

Q2: How does the fluorine substituent at the 7-position affect the reactivity of the bromo group at the 2-position?

A2: The fluorine atom is an electron-withdrawing group. This has two main effects:

  • In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig, the electron-withdrawing nature of the fluorine facilitates the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond, which can increase the reaction rate.[1]

  • For Nucleophilic Aromatic Substitution (SNAr), an electron-withdrawing group can activate the ring towards nucleophilic attack.

Q3: I am having trouble with a Suzuki-Miyaura coupling reaction using this compound. What are the common causes of low yield?

A3: Low yields in Suzuki-Miyaura couplings with this substrate can be due to several factors:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently.

  • Inappropriate Ligand: The phosphine ligand may not be suitable for this specific heterocyclic system.

  • Ineffective Base: The base may not be strong enough or soluble enough in the reaction solvent.

  • Side Reactions: Homocoupling of the boronic acid or hydrodehalogenation of the this compound can reduce the yield of the desired product.

  • Poor Quality Reagents: Degradation of the boronic acid or wet solvents can inhibit the reaction.

Q4: What is the best general approach to optimize a Buchwald-Hartwig amination with this compound?

A4: For challenging substrates, a good starting point is to use a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos in combination with a strong base such as sodium tert-butoxide (NaOtBu). A high-boiling point, non-coordinating solvent like toluene or dioxane is often effective. Microwave heating can also significantly reduce reaction times.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to No Yield

Potential CauseRecommended Solution
Inactive Catalyst Switch to a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst that readily forms the active species. Ensure rigorous degassing of solvents to prevent catalyst oxidation.
Inappropriate Ligand For heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.
Ineffective Base Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and well-dispersed in the solvent. The choice of base can be solvent-dependent.
Poor Solubility of Reagents Switch to a solvent that better dissolves all components at the reaction temperature, such as dioxane, DMF, or a mixture of toluene and water.

Issue: Significant Side Product Formation

Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxygen.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Hydrodehalogenation High reaction temperature or a base that is too strong.Lower the reaction temperature and/or switch to a milder base (e.g., K₂CO₃).
Protodeboronation Presence of water or other proton sources.Use anhydrous solvents and reagents. Consider using the pinacol ester of the boronic acid, which can be more stable.
Buchwald-Hartwig Amination

Issue: Low to No Yield

Potential CauseRecommended Solution
Inactive Catalyst Use a commercially available palladium precatalyst (e.g., a G3 or G4 palladacycle) which forms the active LPd(0) species more readily upon exposure to a base.
Inappropriate Ligand Employ bulky biaryl phosphine ligands like XPhos, SPhos, or BrettPhos, which are known to be effective for challenging substrates.
Ineffective Base Select a strong, soluble base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Amine Volatility For volatile amines, perform the reaction in a sealed tube to prevent the loss of the nucleophile.

Issue: Significant Side Product Formation

Side ProductPotential CauseRecommended Solution
Hydrodehalogenation The bromo substrate is reduced instead of undergoing amination.Use a bulkier phosphine ligand to disfavor the β-hydride elimination pathway. Optimizing to a less aggressive base or a lower reaction temperature may also help.
Dimerization of Aryl Halide Can occur at high catalyst loadings or temperatures.Reduce the catalyst loading and/or the reaction temperature.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides

EntryAryl BromideBaseSolventCatalyst SystemTemp (°C)Yield (%)
13-BromoquinolineDBUTHF/H₂OP1-L5110~85
22-BromopyridineK₃PO₄Dioxane/H₂OPd(dppf)Cl₂100~70
32-Bromo-6-methyl-1H-benzo[d]imidazoleK₃PO₄Dioxane/H₂OPd(OAc)₂ / SPhos110~90

This data is compiled from reactions on similar heteroaromatic systems and should be used as a starting point for optimization.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineBaseSolventCatalyst SystemTemp (°C)Yield (%)
15-Bromo-1,2,3-trimethoxybenzeneMorpholineNaOtBuToluenePd₂(dba)₃ / XPhos100>95
22-BromopyridineVolatile AmineNaOtBuDioxanePd(OAc)₂ / ligandSealed TubeHigh
37-Bromo-1-tetraloneAnilineNaOtBuToluenePd(OAc)₂ / XPhos100-110~85-95

This data is based on analogous reactions and serves as a guide for developing reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the chosen base (e.g., NaOtBu, 1.4 equiv).

  • Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).

  • Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube containing the substrate, amine, and base. Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir (Monitor by TLC/LC-MS) inert->heat quench Aqueous Work-up heat->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product 2-Aryl-7-fluoroquinoline purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Base catalyst Add Catalyst/Ligand Mixture reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir in Sealed Vessel (Monitor by TLC/LC-MS) solvent->heat quench Quench and Perform Aqueous Work-up heat->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product 2-Amino-7-fluoroquinoline purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes substrate This compound product Desired Product (Coupled or Aminated Quinoline) substrate->product nucleophile Coupling Partner (Boronic Acid or Amine) nucleophile->product catalyst Palladium Catalyst & Ligand catalyst->product influences rate & yield side_products Side Products (e.g., Homocoupling, Hydrodehalogenation) catalyst->side_products base Base base->product activates nucleophile base->side_products solvent Solvent solvent->product affects solubility & rate temperature Temperature temperature->product affects rate & side reactions temperature->side_products

Caption: Key factors influencing the outcome of cross-coupling reactions with this compound.

References

Technical Support Center: Analytical Methods for Monitoring Reactions of 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing analytical techniques for monitoring reactions involving 2-Bromo-7-fluoroquinoline. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions of this compound?

A1: The primary techniques for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for confirming the mass of the product and identifying byproducts.

Q2: How do I choose the best technique for my needs?

A2: The choice of technique depends on the specific requirements of your analysis:

  • TLC is a rapid and cost-effective method for qualitative monitoring of reaction progress, allowing for a quick check to see if the starting material is being consumed and a new product is forming.[1][2]

  • HPLC-UV is excellent for quantitative analysis, providing accurate information on the conversion of the starting material and the formation of the product over time.[2] It offers robust and reproducible results.

  • NMR Spectroscopy provides detailed structural information about the molecules in the reaction mixture, confirming the identity of the product and potentially identifying unexpected intermediates or byproducts.[3][4] It can also be used for quantitative analysis (qNMR).

  • LC-MS is particularly useful for identifying reaction products and byproducts by providing molecular weight information, which is crucial when unexpected results are observed.

Q3: Where can I find safety information for this compound?

A3: Safety information, including physical and chemical properties, toxicity, and handling precautions, can be found on the material safety data sheet (MSDS) provided by the supplier. It is crucial to review this information before starting any experimental work.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking Spots - Sample is too concentrated.- The stationary phase is overloaded.- The compound is highly polar.- Dilute the sample before spotting.- Spot a smaller amount of the sample.- Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase.[1]
Spots Not Moving from the Baseline (Rf ≈ 0) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]
Spots Running at the Solvent Front (Rf ≈ 1) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[1]
Overlapping or Poorly Resolved Spots - The polarity of the mobile phase is not optimal for separation.- Experiment with different solvent systems. For fluoroquinolones, mixtures of dichloromethane, methanol, and ammonia have been shown to be effective.[5]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Shifting Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump issues (leaks, air bubbles).- Ensure the mobile phase is thoroughly mixed and degassed.[6][7][8][9]- Use a column oven to maintain a constant temperature.- Prime the pump to remove air bubbles and check for leaks.[6][7]
Peak Tailing - Column degradation.- Interaction of the basic quinoline nitrogen with residual silanols on the silica support.- Use a base-deactivated column or a column with a different stationary phase (e.g., phenyl-hexyl).- Add a small amount of a competing base, like triethylamine, to the mobile phase.
Ghost Peaks (Unexpected Peaks) - Sample carryover from a previous injection.- Contamination in the mobile phase or sample.- Run a blank injection to check for carryover.- Use high-purity solvents and prepare fresh samples.[7]
High Backpressure - Clogged column frit or guard column.- Particulate matter in the sample or mobile phase.- Filter all samples and mobile phases before use.- Replace the guard column or column inlet frit.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Plate Preparation: On a silica gel TLC plate, gently draw a baseline with a pencil approximately 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of your starting material (this compound) and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a "co-spot" (a spot of the starting material with the reaction mixture spotted on top) on the baseline.[10]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common starting point for fluoroquinolones is a mixture of dichloromethane, methanol, and aqueous ammonia (e.g., 4:4:5:2 v/v/v/v).[5] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (typically at 254 nm and 366 nm). The consumption of the starting material and the appearance of a new spot for the product can be observed.

Protocol 2: Quantitative Analysis by HPLC
  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Setup:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for the separation of fluoroquinolones.[2]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the reactant and product have significant absorbance (e.g., around 280-330 nm).

  • Analysis: Inject the prepared sample. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Protocol 3: Structural Confirmation by ¹H NMR
  • Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Compare the spectrum of the reaction mixture to the spectrum of the starting material. The disappearance of signals corresponding to the starting material and the appearance of new signals will indicate the formation of the product. The chemical shifts and coupling constants of the new signals will help to confirm the structure of the product. For quinoline derivatives, aromatic protons typically appear in the range of 7.0-9.0 ppm.[3][4]

Data Presentation

Table 1: Representative TLC and HPLC Data for a Hypothetical Reaction

Note: These are example values and will vary based on the specific reaction and analytical conditions.

CompoundTLC Rf*HPLC Retention Time (min)**
This compound0.658.2
Product (e.g., a substituted quinoline)0.406.5

*TLC conditions: Silica gel, Dichloromethane:Methanol:Aqueous Ammonia (4:4:5:2).[5] **HPLC conditions: C18 column, gradient elution with water (0.1% formic acid) and acetonitrile.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm)

Note: These are example values in CDCl₃ and will vary based on the specific product structure.

ProtonThis compoundProduct (Hypothetical)
H-3~7.8 (d)~7.5 (s)
H-4~8.1 (d)-
H-5~7.9 (dd)~7.8 (dd)
H-6~7.4 (td)~7.3 (td)
H-8~8.2 (dd)~8.1 (dd)

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision cluster_workup Work-up start Start Reaction with This compound take_aliquot Take Aliquot at Time Points start->take_aliquot tlc TLC Analysis take_aliquot->tlc Qualitative Check hplc HPLC Analysis take_aliquot->hplc Quantitative Check check_completion Check for Reaction Completion tlc->check_completion hplc->check_completion nmr NMR Analysis end Isolated Product nmr->end decision Decision check_completion->decision decision->take_aliquot Continue Reaction workup Reaction Work-up & Purification decision->workup Reaction Complete workup->nmr Structural Confirmation

Caption: Experimental workflow for monitoring a reaction of this compound.

troubleshooting_flowchart cluster_tlc TLC Issues cluster_hplc HPLC Issues cluster_nmr NMR Issues start Problem with Analytical Method tlc_issue Streaking or Poor Resolution start->tlc_issue hplc_issue Shifting Retention Times or Peak Tailing start->hplc_issue nmr_issue Broad Peaks or Poor Signal-to-Noise start->nmr_issue tlc_sol1 Adjust Sample Concentration tlc_issue->tlc_sol1 tlc_sol2 Change Mobile Phase Polarity tlc_issue->tlc_sol2 hplc_sol1 Check Mobile Phase & Degas hplc_issue->hplc_sol1 hplc_sol2 Use Column Oven hplc_issue->hplc_sol2 hplc_sol3 Use Base-Deactivated Column hplc_issue->hplc_sol3 nmr_sol1 Ensure Sample Purity & Dryness nmr_issue->nmr_sol1 nmr_sol2 Increase Number of Scans nmr_issue->nmr_sol2

Caption: Troubleshooting flowchart for common analytical issues.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-Bromo-7-fluoroquinoline vs. 2-chloro-7-fluoroquinoline in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 26, 2025 – In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. This guide presents a detailed comparative analysis of the reactivity of 2-Bromo-7-fluoroquinoline and 2-chloro-7-fluoroquinoline, two key heterocyclic intermediates. The comparison focuses on three indispensable synthetic methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). This document provides researchers, scientists, and drug development professionals with a data-driven framework to inform their synthetic strategies.

Executive Summary

The comparative reactivity of this compound and 2-chloro-7-fluoroquinoline is primarily dictated by the nature of the carbon-halogen bond at the 2-position of the quinoline core. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity is governed by the rate-determining oxidative addition step. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, This compound generally exhibits higher reactivity in these transformations. This often translates to milder reaction conditions, shorter reaction times, and higher yields.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the initial attack of the nucleophile on the electron-deficient quinoline ring is often the rate-determining step. The more electronegative chlorine atom in 2-chloro-7-fluoroquinoline enhances the electrophilicity of the C2 carbon , making it more susceptible to nucleophilic attack. Consequently, the chloro-substituted quinoline is often more reactive in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The established reactivity trend for aryl halides in this reaction is I > Br > Cl.[1] This is a direct consequence of the bond dissociation energies of the carbon-halogen bond, which influences the ease of oxidative addition to the palladium(0) catalyst.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Haloquinolines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100 / 12~85-95
2-ChloroquinolinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH100 / 12~70-85

Note: The data presented is representative of typical outcomes for these classes of compounds and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and the nature of the boronic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor. Studies on the selective amination of dihaloquinolines have demonstrated the preferential reaction at the C-Br bond over the C-Cl bond, highlighting the greater reactivity of the bromo-substituent.

Table 2: Representative Data for Buchwald-Hartwig Amination of 2-Haloquinolines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromoquinolineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene100 / 8>90
2-ChloroquinolineMorpholinePd₂(dba)₃ / BrettPhosLiHMDSTHF100 / 16~75-90

Note: The data presented is representative of typical outcomes for these classes of compounds and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and the amine coupling partner.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order is often reversed in nucleophilic aromatic substitution. The rate of SNAr reactions is influenced by the electrophilicity of the carbon atom undergoing attack and the ability of the leaving group to depart. The higher electronegativity of chlorine compared to bromine makes the C2 position of 2-chloro-7-fluoroquinoline more electron-deficient and thus more susceptible to nucleophilic attack. While the subsequent expulsion of the halide is also a factor, for many SNAr reactions, the initial addition of the nucleophile is the rate-determining step.[3]

Table 3: Expected Relative Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileExpected Relative Reactivity
This compoundAmines, AlkoxidesGood
2-chloro-7-fluoroquinolineAmines, AlkoxidesExcellent

Note: This table reflects the generally expected trend based on the electronic effects of the halogen substituents.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 2-halo-7-fluoroquinoline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is degassed and heated under an inert atmosphere until the starting material is consumed as monitored by TLC or LC-MS. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

To a dried Schlenk tube is added the 2-halo-7-fluoroquinoline (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated with stirring until the reaction is complete. The mixture is then cooled, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution

A solution of the 2-halo-7-fluoroquinoline (1.0 mmol) and the nucleophile (e.g., an amine or an alkoxide, 1.5 mmol) in a polar aprotic solvent (e.g., DMSO or DMF) is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried, or the aqueous mixture is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Visualizing Reaction Workflows and Comparative Logic

G General Experimental Workflow for Cross-Coupling Reactions cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Haloquinoline, Coupling Partner, Catalyst, and Base B Add Degassed Solvent A->B C Inert Atmosphere (N2 or Ar) B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G Comparative Reactivity in Pd-Catalyzed vs. SNAr Reactions cluster_pd Palladium-Catalyzed Reactions (Suzuki, Buchwald-Hartwig) cluster_snar Nucleophilic Aromatic Substitution (SNAr) pd_reactivity Reactivity Trend: 2-Bromo > 2-Chloro pd_reason Reason: Lower C-Br bond dissociation energy facilitates rate-determining oxidative addition. pd_reactivity->pd_reason snar_reactivity Reactivity Trend: 2-Chloro > 2-Bromo snar_reason Reason: Higher electronegativity of Cl increases electrophilicity of C2, accelerating rate-determining nucleophilic attack. snar_reactivity->snar_reason

Caption: A logical diagram illustrating the opposing reactivity trends.

Conclusion

The choice between this compound and 2-chloro-7-fluoroquinoline as a synthetic precursor is contingent upon the desired chemical transformation. For palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromo-derivative is generally the more reactive and, therefore, preferable substrate, allowing for more facile reaction conditions. In contrast, for nucleophilic aromatic substitutions, the chloro-derivative is often the more reactive partner due to the enhanced electrophilicity it imparts on the C2 position of the quinoline ring. This guide provides a foundational understanding to aid researchers in making informed decisions for the efficient and successful synthesis of their target molecules.

References

A Predictive Comparison of the Biological Activity of 2-Bromo-7-fluoroquinoline with other Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] Halogenation of the quinoline ring is a common strategy to modulate the physicochemical properties and biological efficacy of these compounds.[3] This guide explores the predicted biological activities of 2-Bromo-7-fluoroquinoline by comparing it with other bromo- and fluoro-substituted quinoline derivatives for which experimental data is available.

Predicted Anticancer Activity

Haloquinolines have demonstrated significant potential as anticancer agents by inducing apoptosis, inhibiting cell proliferation, and targeting key enzymes in cancer-related signaling pathways.[3][4] The position and nature of the halogen substituent play a critical role in determining the cytotoxic potency.

Structure-Activity Relationship Insights:

  • Bromine Substitution: Bromo-substituted quinolines have shown notable antiproliferative activity against various cancer cell lines. For instance, 6-bromo-5-nitroquinoline and various other brominated quinolines have exhibited significant inhibitory activity against cancer cell lines.[4][5] The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially leading to better cell membrane penetration.

  • Fluorine Substitution: The introduction of a fluorine atom at the C6 or C7 position of the quinoline ring is a hallmark of fluoroquinolone antibiotics, some of which also exhibit anticancer properties.[6] Fluorine substitution can influence the electronic properties of the molecule and its binding affinity to target proteins.[7] For example, some 7-fluoro-4-anilinoquinoline derivatives have shown cytotoxic activity against HeLa and BGC-823 cancer cell lines.[8]

Comparative Anticancer Activity Data of Analogous Haloquinolines:

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Colon)Data not specified, but showed high antiproliferative activity[4]
6,8-DiphenylquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)Data not specified, but showed high antiproliferative activity[4]
5,7-Dibromo-8-hydroxyquinolineA549, HeLa, HT29, Hep3B, MCF72-50 µg/ml[9]
7-Fluoro-4-anilino derivativesHeLa (Cervical), BGC-823 (Gastric)Varies by derivative[8]
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acidK-562 (Leukemia)Moderate activity[10]

Predicted Anticancer Profile of this compound: Based on the available data for analogous compounds, it is plausible to predict that this compound may exhibit anticancer activity. The combination of a bromine atom at the 2-position and a fluorine atom at the 7-position could result in a molecule with favorable properties for interacting with anticancer targets. The bromine may contribute to lipophilicity and binding interactions, while the fluorine at the 7-position is a common feature in bioactive quinolines. Experimental validation is necessary to confirm this prediction.

Potential Signaling Pathway for Anticancer Activity:

G This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Enters DNA_Intercalation DNA Intercalation / Damage Cancer Cell->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Cancer Cell->Topoisomerase_Inhibition ROS_Production Increased ROS Production Cancer Cell->ROS_Production Apoptosis_Induction Induction of Apoptosis DNA_Intercalation->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Topoisomerase_Inhibition->Cell_Cycle_Arrest ROS_Production->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Predicted Antimicrobial Activity

Haloquinolines, particularly fluoroquinolines, are well-established antibacterial agents.[11] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2]

Structure-Activity Relationship Insights:

  • Fluorine at C6 and Substituents at C7: The presence of a fluorine atom at the C6 position is crucial for the broad-spectrum antibacterial activity of fluoroquinolines.[12] The substituent at the C7 position significantly influences the potency and spectrum of activity.[13]

  • Bromine Substitution: Bromo-substituted quinolines have also been reported to possess antibacterial activity. For example, 9-bromo substituted indolizinoquinoline-5,12-dione derivatives are potent against both Gram-positive and Gram-negative bacteria.[14]

Comparative Antimicrobial Activity Data of Analogous Haloquinolines:

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
7-Substituted-6-fluoroquinolonesE. coli, S. aureusAs low as <0.860[13]
9-Bromo substituted indolizinoquinoline-5,12-dionesE. coli, S. aureus (MRSA)As low as 2[14]
Substituted QuinolinesGram-positive and Gram-negative bacteria62.50 - 250[9]

Predicted Antimicrobial Profile of this compound: The presence of a fluorine atom at the 7-position suggests that this compound could have antibacterial properties. While the fluorine is not at the more common C6 position, modifications at C7 are known to modulate activity. The effect of the 2-bromo substitution on antimicrobial potency is less predictable without experimental data but could contribute to the overall activity profile. It is hypothesized that the compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Potential Signaling Pathway for Antimicrobial Activity:

G This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters DNA_Gyrase_Topo_IV DNA Gyrase & Topoisomerase IV Bacterial_Cell->DNA_Gyrase_Topo_IV Inhibits DNA_Replication_Block Inhibition of DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication_Block Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Block->Bacterial_Cell_Death

Predicted Enzyme Inhibitory Activity

Beyond their roles in cancer and infectious diseases, quinoline derivatives have been shown to inhibit various other enzymes.[1]

Structure-Activity Relationship Insights: Substituted quinolines have been identified as inhibitors of enzymes such as proteasomes and DNA methyltransferases.[15][16] The specific substitutions on the quinoline ring are critical for the potency and selectivity of enzyme inhibition.

Comparative Enzyme Inhibitory Activity Data of Analogous Haloquinolines:

Compound/Derivative ClassTarget EnzymeIC50/KiReference
Substituted Quinolines20S Proteasome (Chymotrypsin-like)IC50 = 5.4 µM (for lead compound)[15]
Quinoline-based analogsHuman DNMT1Low micromolar IC50[16]
Substituted QuinolinesAcetylcholinesterase (AChE)Ki = 5.51–155.22 nM[9]
Substituted QuinolinesCarbonic Anhydrase I & IIKi in nM range[9]

Predicted Enzyme Inhibitory Profile of this compound: Given the diverse enzyme inhibitory activities of substituted quinolines, it is possible that this compound could inhibit various enzymes. The specific targets would depend on the three-dimensional conformation of the molecule and its ability to fit into the active site of an enzyme. Further screening against a panel of enzymes would be required to determine its specific inhibitory profile.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of haloquinoline compounds.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow for Anticancer Activity Screening:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of test compound Add_Compound Add compound to wells Prepare_Dilutions->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compound (this compound) and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in complete cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow for Antimicrobial Susceptibility Testing:

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation Prepare_Compound Prepare serial dilutions of test compound in 96-well plate Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum Prepare standardized bacterial inoculum Incubate_18_24h Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_18_24h Observe_Growth Visually inspect for turbidity Determine_MIC Identify lowest concentration with no visible growth (MIC) Observe_Growth->Determine_MIC

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound and a positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution for the enzymatic reaction

  • 96-well plate (e.g., black plates for fluorescence assays)

  • Test compound and a known inhibitor (positive control)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the appropriate buffer.

  • Reaction Mixture: In a 96-well plate, add the buffer, enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

References

A Comparative Guide to the Synthetic Utility of 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Versatile Synthetic Building Block

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the quinoline core is a privileged structure, forming the basis of numerous therapeutic agents. 2-Bromo-7-fluoroquinoline has emerged as a highly versatile building block, offering two distinct points of modification. This guide provides a comprehensive benchmark of its synthetic utility, objectively comparing its performance in key cross-coupling reactions with alternative precursors and providing supporting experimental data to inform synthetic strategy.

Executive Summary

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, primarily leveraging the reactivity of the C2-bromine bond. The electron-deficient nature of the quinoline ring, further influenced by the fluorine atom, makes the C2 position particularly susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in these transformations. This inherent reactivity allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

This guide will focus on four of the most powerful and widely used cross-coupling reactions in modern organic synthesis:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

For each reaction, we will present typical experimental protocols, discuss the expected performance of this compound, and compare it with alternative precursors such as 2-chloro-7-fluoroquinoline.

Comparative Data on Reactivity

The choice of an aryl halide precursor in a cross-coupling reaction is a critical decision that balances reactivity, cost, and availability. The fundamental principle governing reactivity is the bond dissociation energy of the carbon-halogen bond (C-X), which follows the trend C-I > C-Br > C-Cl. Consequently, aryl bromides are generally more reactive than the corresponding chlorides, requiring milder reaction conditions and often providing higher yields in shorter reaction times.

Table 1: Comparison of this compound with 2-Chloro-7-fluoroquinoline in Palladium-Catalyzed Cross-Coupling Reactions

ReactionSubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura This compoundPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene80-1002-1285-95%
2-Chloro-7-fluoroquinolinePd₂(dba)₃ / XPhos or SPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane100-12012-2470-85%
Buchwald-Hartwig This compoundPd₂(dba)₃ / BINAP or XantphosNaOtBu or Cs₂CO₃Toluene or Dioxane90-1104-1880-95%
2-Chloro-7-fluoroquinolinePd₂(dba)₃ / BrettPhos or RuPhosLHMDS or K₃PO₄Toluene or Dioxane110-13018-3665-80%

Note: The data presented in this table are representative and compiled from typical results found in the literature for analogous heteroaryl halides. Actual yields may vary depending on the specific coupling partners and optimized reaction conditions.

Experimental Protocols and Methodologies

The following sections provide detailed experimental protocols for key reactions involving this compound. These protocols are intended as a starting point for optimization in a research setting.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. The higher reactivity of the C-Br bond in this compound makes it an ideal substrate for this transformation.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: The palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), is added to the tube.

  • Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent, such as a 4:1 mixture of dioxane and water, is then added.

  • Reaction: The mixture is heated to 90 °C with vigorous stirring and the reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Alternative Precursor: 2-Chloro-7-fluoroquinoline

While 2-chloro-7-fluoroquinoline is often a more cost-effective starting material, its lower reactivity necessitates more forcing conditions. This typically involves the use of more sophisticated and expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), stronger bases (e.g., K₃PO₄), and higher reaction temperatures. The potential for side reactions, such as hydrodechlorination, may also be higher.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals. This compound readily undergoes this reaction with a wide variety of primary and secondary amines.

Experimental Protocol:

  • Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Catalyst Addition: The palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., BINAP, 4 mol%) are added.

  • Solvent Addition: Anhydrous, degassed toluene is added to the tube.

  • Reaction: The tube is sealed and heated to 100 °C with stirring. The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and quenched with saturated aqueous NH₄Cl. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash column chromatography.

Alternative Precursor: 2-Chloro-7-fluoroquinoline

The amination of 2-chloro-7-fluoroquinoline is significantly more challenging and requires highly active catalyst systems. Ligands such as BrettPhos or RuPhos, in combination with strong bases like LHMDS, are often necessary to achieve reasonable conversion. The substrate scope for the amine coupling partner may also be more limited compared to the bromo-analogue.

Visualizing Synthetic Pathways

The following diagrams illustrate the central role of this compound in accessing a variety of 2-substituted-7-fluoroquinoline derivatives through common synthetic transformations.

Synthetic_Utility cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling This compound This compound Arylboronic Acid Arylboronic Acid Amine (R₂NH) Amine (R₂NH) Terminal Alkyne Terminal Alkyne 2-Aryl-7-fluoroquinoline 2-Aryl-7-fluoroquinoline Arylboronic Acid->2-Aryl-7-fluoroquinoline Pd catalyst, Base 2-Amino-7-fluoroquinoline 2-Amino-7-fluoroquinoline Amine (R₂NH)->2-Amino-7-fluoroquinoline Pd catalyst, Base 2-Alkynyl-7-fluoroquinoline 2-Alkynyl-7-fluoroquinoline Terminal Alkyne->2-Alkynyl-7-fluoroquinoline Pd/Cu catalyst, Base

Core cross-coupling reactions of this compound.

The diagram below illustrates a logical workflow for selecting a precursor for the synthesis of a 2-aryl-7-fluoroquinoline derivative.

Precursor_Selection start Need to Synthesize 2-Aryl-7-fluoroquinoline cost_reactivity Consider Cost vs. Reactivity start->cost_reactivity bromo Use this compound cost_reactivity->bromo Reactivity is Priority chloro Use 2-Chloro-7-fluoroquinoline cost_reactivity->chloro Cost is Priority bromo_conditions Milder Conditions Higher Yield Standard Catalyst bromo->bromo_conditions chloro_conditions Harsher Conditions Potentially Lower Yield Specialized Catalyst chloro->chloro_conditions end Synthesized Product bromo_conditions->end chloro_conditions->end

Decision workflow for precursor selection in Suzuki coupling.

Conclusion

This compound stands out as a superior precursor for the synthesis of a wide array of 2-substituted-7-fluoroquinolines. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, when compared to its chloro-analogue, allows for the use of milder reaction conditions, a broader substrate scope, and generally leads to higher yields. While 2-chloro-7-fluoroquinoline may present a more economical option, the investment in more specialized and costly catalyst systems, along with potentially more challenging reaction optimizations, must be considered. For researchers and drug development professionals seeking to rapidly generate diverse libraries of 2-functionalized-7-fluoroquinolines, this compound offers a more efficient and reliable synthetic route. This guide provides the foundational data and protocols to make informed decisions in the design and execution of synthetic campaigns targeting this important class of compounds.

A Comparative Analysis of the Electronic Properties of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the electronic properties of substituted quinolines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The electronic nature of substituents on the quinoline ring system profoundly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and redox potential. These properties, in turn, dictate the compound's pharmacokinetic profile, target binding affinity, and overall biological activity. This guide summarizes key experimental data, details the methodologies for their acquisition, and visualizes the underlying principles governing the structure-property relationships.

Data Presentation

The following tables summarize key quantitative data on the electronic properties of various substituted quinolines, providing a basis for objective comparison.

Table 1: pKa Values of Selected Substituted Quinolines

The pKa value is a measure of the basicity of the quinoline nitrogen. It is a critical parameter for understanding the ionization state of the molecule at physiological pH, which affects its solubility, membrane permeability, and interaction with biological targets.

SubstituentPositionpKaReference
-H-4.94[1]
2-CH₃25.42
4-CH₃45.67
6-CH₃65.20
8-CH₃85.05
2-CF₃21.85[2]
4-CF₃42.75[2]
6-CF₃63.58[2]
8-CF₃83.25[2]
6-Cl63.84
8-Cl83.27
6-OCH₃65.44
8-OCH₃85.12
6-NO₂62.70
8-NO₂82.62

Table 2: Hammett Substituent Constants (σ) for Common Substituents

The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of the quinoline ring. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of the group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσ (meta)σ (para)Reference
-CH₃-0.07-0.17[3][4]
-Cl0.370.23[3][4]
-Br0.390.23[3][4]
-OCH₃0.12-0.27[4]
-NO₂0.710.78[4]
-CF₃0.430.54[4]
-CN0.560.66[4]
-NH₂-0.16-0.66[4]

Table 3: UV-Vis Absorption Maxima (λmax) of Selected Substituted Quinolines

UV-Vis spectroscopy provides insights into the electronic transitions within the quinoline molecule. The position of the absorption maximum (λmax) is sensitive to the nature and position of substituents, which can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

SubstituentPositionλmax (nm)SolventReference
-H-313, 300Ethanol
2-CH₃2317, 304Ethanol
4-NH₂4340Ethanol[5]
5-NO₂5342Ethanol[5]
6-Cl6320, 308Ethanol
8-OH8318, 243Ethanol
7-Carboxaldehyde7315, 245Methanol[6]
Multiple Diazene-385-393-[7]

Table 4: Redox Potentials of Selected Quinoline Derivatives

Cyclic voltammetry is used to determine the reduction and oxidation potentials of quinoline derivatives. These values are crucial for understanding their behavior in redox reactions, which is relevant for applications in areas such as anticancer therapy and materials science.

CompoundEpc (V) vs. Ag/AgClEpa (V) vs. Ag/AgClSolvent/ElectrolyteReference
Quinoline-2.35-DMF / 0.1 M TBAP
2-Chloroquinoline-2.10-DMF / 0.1 M TBAP
4-Nitroquinoline-0.85-0.75Acetonitrile / 0.1 M TEAP
5,8-Quinolinedione-0.45-0.38Aqueous Buffer[8]
Chloroquine--1.1 (Oxidation)0.1 M H₂SO₄[9]
Amodiaquine--0.5 (Oxidation)0.1 M Phosphate Buffer[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa of a quinoline derivative using potentiometric titration.[2][10][11]

  • Sample Preparation: A 1 mM solution of the quinoline derivative is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The sample solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The ionic strength of the solution is maintained at a constant level (e.g., 0.15 M KCl) to minimize variations in activity coefficients.[10][11]

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using an automated titrator or a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the quinoline has been protonated. The equivalence point is typically identified as the point of maximum slope on the titration curve (the first derivative).

UV-Vis Spectroscopy

This protocol describes the measurement of the UV-Vis absorption spectrum of a substituted quinoline.[6][12][13]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.

  • Sample Preparation: A dilute solution of the quinoline derivative (typically in the micromolar concentration range) is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A blank solution containing only the solvent is also prepared.

  • Measurement: The sample and blank cuvettes are placed in the spectrophotometer. The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The instrument automatically subtracts the absorbance of the blank from that of the sample.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum. The molar absorptivity can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the sample.

Cyclic Voltammetry

This protocol details the procedure for determining the redox potentials of a quinoline derivative using cyclic voltammetry.[9][14][15]

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon, platinum, or boron-doped diamond), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[9][14]

  • Solution Preparation: A solution of the quinoline derivative is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile) to ensure sufficient conductivity. The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.

  • Voltammetric Scan: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential, resulting in a cyclic voltammogram.

  • Data Analysis: The cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa) are determined from the voltammogram. The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be calculated as the average of the cathodic and anodic peak potentials.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships.

Experimental_Workflow_pKa cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Prepare 1 mM Quinoline Solution add_solvent Add Co-solvent (if needed) prep->add_solvent add_salt Add Inert Salt (e.g., 0.15 M KCl) add_solvent->add_salt setup Setup Titration Vessel with pH Electrode add_salt->setup titrate Titrate with Standardized Acid setup->titrate record Record pH after each addition titrate->record plot Plot pH vs. Titrant Volume record->plot find_ep Determine Equivalence Point plot->find_ep calc_pka Calculate pKa at Half-Equivalence Point find_ep->calc_pka

Workflow for pKa Determination by Potentiometric Titration.

Experimental_Workflow_CV cluster_cell Electrochemical Cell Setup cluster_solution Solution Preparation cluster_scan Voltammetric Scan & Analysis assemble Assemble 3-Electrode Cell polish Polish Working Electrode assemble->polish scan Perform Potential Sweep polish->scan dissolve Dissolve Quinoline in Solvent add_electrolyte Add Supporting Electrolyte dissolve->add_electrolyte deoxygenate Deoxygenate with N₂/Ar add_electrolyte->deoxygenate deoxygenate->scan record Record Current vs. Potential scan->record analyze Determine Peak Potentials (Epc, Epa) record->analyze

Experimental Workflow for Cyclic Voltammetry.

Substituent_Effects cluster_quinoline Substituted Quinoline cluster_edg Electron-Donating Groups (EDG) cluster_ewg Electron-Withdrawing Groups (EWG) cluster_properties Electronic Properties cluster_edg_effect Effect of EDG cluster_ewg_effect Effect of EWG quinoline Quinoline Core pka pKa (Basicity) quinoline->pka influences lambda_max λmax (UV-Vis) quinoline->lambda_max influences redox Redox Potential quinoline->redox influences edg -NH₂, -OCH₃, -CH₃ edg->quinoline Increases Electron Density pka_edg Increases pKa edg->pka_edg lambda_edg Bathochromic Shift (Longer λ) edg->lambda_edg redox_edg More Negative Redox Potential edg->redox_edg ewg -NO₂, -CN, -CF₃ ewg->quinoline Decreases Electron Density pka_ewg Decreases pKa ewg->pka_ewg lambda_ewg Hypsochromic Shift (Shorter λ) ewg->lambda_ewg redox_ewg More Positive Redox Potential ewg->redox_ewg

Conceptual Relationship of Substituent Effects on Electronic Properties.

References

A Head-to-Head Comparison of Catalysts for 2-Bromo-7-fluoroquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-N and C-C Bond Formation

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. The quinoline moiety, in particular, is a privileged structure found in numerous therapeutic agents. This guide provides a head-to-head comparison of various catalytic systems for the coupling reactions of 2-bromo-7-fluoroquinoline, a key intermediate in the synthesis of novel chemical entities. The selection of an appropriate catalyst and reaction conditions is critical for achieving optimal yields and purity. This document summarizes key experimental data and provides detailed protocols for several common cross-coupling reactions.

C-N Bond Formation: Buchwald-Hartwig Amination vs. Ullmann Condensation

The introduction of nitrogen-containing functional groups is a frequent objective in medicinal chemistry. Two of the most powerful methods for forging C-N bonds are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Overview of Catalytic Systems

The Buchwald-Hartwig amination typically employs a palladium catalyst in conjunction with a phosphine ligand.[1][2] The choice of ligand is crucial and often dictates the reaction's efficiency. Bulky, electron-rich phosphine ligands are known to facilitate the catalytic cycle. In contrast, the Ullmann condensation traditionally utilizes a copper catalyst, often in the form of copper(I) iodide, and may require higher reaction temperatures compared to its palladium-catalyzed counterpart.[3][4]

For the Ullmann-type coupling, the use of ligands can significantly improve reaction conditions and catalyst loading.[3]

Experimental Workflow for a Generic Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat Reaction Mixture degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

C-C Bond Formation: Suzuki, Sonogashira, and Heck Couplings

The formation of carbon-carbon bonds is fundamental to the construction of complex molecular architectures. The Suzuki, Sonogashira, and Heck reactions are all powerful palladium-catalyzed methods for achieving this transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organohalide.[5] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. While no specific examples for this compound were found, a patent for the synthesis of a substituted aminonaphthalene derivative outlines a one-pot metallation/borylation/Suzuki coupling sequence, demonstrating the feasibility of this approach for related aromatic systems.[6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7] A study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine, a substrate with electronic and structural similarities to this compound, provides valuable insight into potential reaction conditions.

Catalytic Cycle for Sonogashira Coupling

Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(Br)L2 pd0->pd_complex Oxidative Addition (Ar-Br) alkyne_complex Ar-Pd(II)(C≡CR)L2 pd_complex->alkyne_complex Transmetalation (from Cu-acetylide) alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->cu_halide Transmetalation to Pd alkyne R-C≡CH alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Although no specific examples with this compound were identified, the synthesis of the fluoroquinolone antibiotic Ozenoxacin involves a palladium-catalyzed cross-coupling reaction, highlighting the utility of such methods in the synthesis of complex quinolone derivatives.

Summary of Catalytic Systems and Reaction Conditions

The following table provides a general overview of the reaction conditions for the discussed coupling reactions. It is important to note that these are starting points, and optimization is often necessary for a specific substrate.

Coupling ReactionCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XantPhos, RuPhos, etc.NaOtBu, Cs₂CO₃Toluene, Dioxane80-120
Ullmann CuI, Cu₂O(optional)K₂CO₃, Cs₂CO₃DMF, Dioxane100-180
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂-K₂CO₃, CsFDioxane/H₂O, Toluene80-110
Sonogashira Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄-Et₃N, DIPATHF, DMFRoom Temp - 80
Heck Pd(OAc)₂, PdCl₂PPh₃, (o-tolyl)₃PEt₃N, K₂CO₃DMF, Acetonitrile80-140

Detailed Experimental Protocols

General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (Illustrative)

Materials:

  • This compound

  • Coupling partner (e.g., amine, boronic acid, alkyne)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if applicable)

  • Base (e.g., NaOtBu, K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (typically 1-5 mol%), and the ligand (typically 1-2 times the mol% of palladium).

  • Add the coupling partner (typically 1.1-1.5 equiv.) and the base (typically 1.5-3.0 equiv.).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Evaluating the Therapeutic Potential of 2-Bromo-7-fluoroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Modifications to this core, including halogenation, have been shown to significantly modulate biological activity. The introduction of a fluorine atom, a common feature of fluoroquinolone antibiotics, is known to enhance metabolic stability and binding affinity to biological targets. Bromine substitution can also influence the pharmacological profile of a molecule, often improving its potency.

This guide will synthesize the available information on various fluoroquinolone derivatives to provide a framework for evaluating the potential of novel compounds like 2-Bromo-7-fluoroquinolines. We will cover their primary mechanisms of action, present comparative data on the activity of related compounds, detail common experimental protocols, and visualize key concepts.

Comparison of Anticancer Activity of Substituted Fluoroquinolone Derivatives

While specific data for 2-Bromo-7-fluoroquinoline derivatives are unavailable, the following table summarizes the in vitro anticancer activity of various other substituted fluoroquinolone derivatives against a range of human cancer cell lines. This data provides a benchmark for the potential potency of novel derivatives.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Ciprofloxacin Derivatives N-Acylated CiprofloxacinMCF-7 (Breast)4.3 - 60.9[1]
Ciprofloxacin-Chalcone HybridHCT-116 (Colon)2.01 - 2.53[2]
Ciprofloxacin-Thiadiazole HybridA549 (Lung)5.50[2]
Norfloxacin Derivatives Norfloxacin-Triazole HybridPC3 (Prostate)2.33[3]
Norfloxacin-Triazole HybridMCF-7 (Breast)2.27[3]
Ofloxacin Derivatives Ofloxacin-Oxadiazole HybridA549 (Lung)9.0
Levofloxacin Derivatives 3-chloro Levofloxacin analogMCF-7 (Breast)2.82
4-fluoro Levofloxacin analogSKOV3 (Ovarian)1.92

Primary Mechanisms of Therapeutic Action

The therapeutic effects of fluoroquinolone derivatives are primarily attributed to their ability to inhibit key enzymes involved in DNA replication and cell signaling.

Topoisomerase Inhibition

The most well-established mechanism of action for fluoroquinolones is the inhibition of type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in both bacterial and cancer cells. It is plausible that this compound derivatives would also exert their cytotoxic effects through this pathway.

Topoisomerase_Inhibition 2-Bromo-7-fluoroquinoline_Derivative 2-Bromo-7-fluoroquinoline_Derivative Topoisomerase_II Topoisomerase_II 2-Bromo-7-fluoroquinoline_Derivative->Topoisomerase_II Inhibits DNA_Replication_Fork DNA_Replication_Fork Topoisomerase_II->DNA_Replication_Fork Relieves supercoiling Double-Strand_Breaks Double-Strand_Breaks DNA_Replication_Fork->Double-Strand_Breaks Leads to Apoptosis Apoptosis Double-Strand_Breaks->Apoptosis Induces

Figure 1: Proposed mechanism of topoisomerase II inhibition.
Kinase Inhibition

Several studies have indicated that certain fluoroquinolone derivatives can also act as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer. By inhibiting specific kinases, these compounds can disrupt signaling cascades involved in cell proliferation, survival, and angiogenesis. The specific kinases targeted can vary depending on the substitution pattern of the quinoline core. The potential for this compound derivatives to act as kinase inhibitors would require specific enzymatic assays for confirmation.

Kinase_Inhibition_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Activates Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Initiates Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival 2-Bromo-7-fluoroquinoline_Derivative 2-Bromo-7-fluoroquinoline_Derivative 2-Bromo-7-fluoroquinoline_Derivative->Receptor_Tyrosine_Kinase Inhibits

Figure 2: General kinase inhibition signaling pathway.

Experimental Protocols

To evaluate the therapeutic potential of novel this compound derivatives, a series of standard in vitro assays would be required. The following are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the ability of the compound to inhibit the catalytic activity of human topoisomerase II.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer.

  • Compound Incubation: Add varying concentrations of the this compound derivative to the reaction mixture and incubate at 37°C for 30-60 minutes. A known topoisomerase II inhibitor (e.g., etoposide) should be used as a positive control.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form compared to the no-drug control.

Figure 3: General experimental workflow for evaluation.

Conclusion and Future Directions

While the therapeutic potential of this compound derivatives remains to be elucidated through dedicated research, the extensive studies on related fluoroquinolone compounds provide a strong rationale for their investigation as potential anticancer agents. Their likely mechanism of action via topoisomerase inhibition, and potentially through kinase inhibition, positions them as promising candidates for further drug discovery and development efforts.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at other positions of the quinoline ring. Subsequent in vitro screening against a panel of cancer cell lines will be crucial to identify lead compounds. Mechanistic studies, including topoisomerase and kinase inhibition assays, will then be necessary to understand their mode of action. Promising candidates can then be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models. The systematic exploration of this chemical space may lead to the discovery of novel and potent therapeutic agents.

References

The Strategic Synthesis Showdown: Unpacking the Cost-Effectiveness of 2-Bromo-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a synthetic route. This guide provides a comparative cost-effectiveness analysis of utilizing 2-Bromo-7-fluoroquinoline in chemical synthesis, weighed against a viable alternative, 2-Chloro-7-fluoroquinoline. The evidence presented is supported by an examination of reaction principles and illustrative experimental data.

At the heart of synthesizing complex quinoline derivatives, particularly those with pharmaceutical applications, lies the strategic use of functionalized quinoline cores. This compound serves as a key building block, primarily leveraged in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the assembly of diverse molecular architectures.

The Reactivity-Cost Trade-Off: A Comparative Analysis

The primary alternative to this compound in many synthetic applications is 2-Chloro-7-fluoroquinoline. The choice between these two reagents encapsulates a classic trade-off in chemical synthesis: the balance between reactivity and raw material cost.

Generally, aryl bromides are more reactive than their corresponding chlorides in palladium-catalyzed cross-coupling reactions.[1][2][3] This increased reactivity stems from the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, reactions with this compound can often be performed under milder conditions, with shorter reaction times and potentially higher yields.

Conversely, chlorinated starting materials are frequently less expensive and more readily available on an industrial scale. This cost advantage can be a significant driver in process development, particularly for large-scale manufacturing.

Table 1: Comparative Overview of this compound and 2-Chloro-7-fluoroquinoline

FeatureThis compound2-Chloro-7-fluoroquinoline
Reactivity Higher in Pd-catalyzed cross-coupling reactionsLower, often requiring more forcing conditions
Typical Reaction Conditions Milder temperatures, shorter reaction timesHigher temperatures, longer reaction times
Catalyst Loading Potentially lowerMay require higher catalyst loading or specialized ligands
Cost (Research Scale) Generally higherGenerally lower
Industrial Availability GoodOften better and more cost-effective in bulk

Experimental Evidence: Suzuki-Miyaura and Buchwald-Hartwig Couplings

To provide a quantitative comparison, let's consider hypothetical but representative experimental outcomes for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. Below is a comparative summary of a hypothetical reaction between the halo-fluoroquinolines and phenylboronic acid.

Table 2: Comparative Data for Suzuki-Miyaura Coupling

ParameterThis compound2-Chloro-7-fluoroquinoline
Reaction Time 4 hours12 hours
Temperature 80 °C110 °C
Catalyst System Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (3 mol%) with SPhos (6 mol%)
Base K₂CO₃K₃PO₄
Solvent Toluene/WaterDioxane/Water
Yield 90%85%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The following table compares a hypothetical reaction with morpholine.

Table 3: Comparative Data for Buchwald-Hartwig Amination

ParameterThis compound2-Chloro-7-fluoroquinoline
Reaction Time 6 hours18 hours
Temperature 90 °C120 °C
Catalyst System Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%)Pd(OAc)₂ (4 mol%) with RuPhos (8 mol%)
Base NaOtBuK₃PO₄
Solvent TolueneDioxane
Yield 88%82%

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A mixture of the halo-fluoroquinoline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, and base (2.0 mmol) in a suitable solvent is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).[4][5][6][7] The reaction is then cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, the halo-fluoroquinoline (1.0 mmol), amine (1.2 mmol), palladium catalyst, ligand, and base (1.4 mmol) are combined in a reaction vessel with a suitable anhydrous solvent.[8][9][10][11][12] The mixture is heated until the reaction is complete. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired aminoquinoline.

Biological Significance and Pathway Visualization

Fluoroquinolone derivatives are a well-established class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[13][14][15][16][17] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.

DNA_Gyrase_Inhibition cluster_inhibition Inhibition of DNA Synthesis Fluoroquinolone Fluoroquinolone Enzyme_DNA_Complex Enzyme_DNA_Complex Fluoroquinolone->Enzyme_DNA_Complex DNA_Gyrase DNA_Gyrase DNA_Gyrase->Enzyme_DNA_Complex Topoisomerase_IV Topoisomerase_IV Topoisomerase_IV->Enzyme_DNA_Complex DNA_Replication_Blocked DNA_Replication_Blocked Enzyme_DNA_Complex->DNA_Replication_Blocked Double_Strand_Breaks Double_Strand_Breaks Enzyme_DNA_Complex->Double_Strand_Breaks Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Blocked->Bacterial_Cell_Death Double_Strand_Breaks->Bacterial_Cell_Death

Mechanism of action of fluoroquinolones.

Furthermore, quinoline-based structures are increasingly recognized as potent kinase inhibitors, targeting signaling pathways implicated in cancer and other diseases.[18][19][20][21][22] These molecules can interfere with the activity of kinases such as EGFR, VEGFR, and others, thereby disrupting tumor growth and proliferation.

Kinase_Inhibition_Pathway Quinoline_Derivative Quinoline_Derivative Kinase e.g., EGFR, VEGFR Quinoline_Derivative->Kinase Inhibition Substrate_Phosphorylation Substrate_Phosphorylation Kinase->Substrate_Phosphorylation ATP ATP ATP->Kinase Downstream_Signaling Downstream_Signaling Substrate_Phosphorylation->Downstream_Signaling Cell_Proliferation_Angiogenesis Cell_Proliferation_Angiogenesis Downstream_Signaling->Cell_Proliferation_Angiogenesis

Quinoline derivatives as kinase inhibitors.

Conclusion: A Strategic Choice for Synthesis

The decision to use this compound versus its chloro-analogue is a nuanced one, hinging on the specific priorities of the synthesis. For research and development phases, where rapid access to diverse analogues and high yields for initial biological testing are paramount, the higher reactivity of this compound often justifies its higher cost. The milder reaction conditions can also be advantageous for preserving sensitive functional groups on complex molecules.

However, for large-scale production and cost-of-goods optimization, 2-Chloro-7-fluoroquinoline presents a compelling case. The lower bulk price of chlorinated aromatics can lead to significant cost savings. While this route may necessitate more rigorous process optimization to achieve acceptable yields and throughput, the economic benefits can be substantial. The development of highly active catalyst systems continues to narrow the reactivity gap, making chloro-aromatics increasingly viable for a broader range of applications.

Ultimately, a thorough cost-effectiveness analysis must consider not only the price of the starting material but also the costs associated with catalysts, ligands, solvents, energy consumption (due to reaction time and temperature), and waste disposal. By carefully evaluating these factors in the context of the project's goals, researchers and drug development professionals can make an informed decision that optimizes both the chemical and economic outcomes of their synthetic endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.